molecular formula C37H52N8O10 B058414 Deltorphin I CAS No. 122752-15-2

Deltorphin I

Cat. No.: B058414
CAS No.: 122752-15-2
M. Wt: 768.9 g/mol
InChI Key: CJAORFIPPWIGPG-QXYJMILXSA-N
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Description

Deltorphin I is a naturally occurring heptapeptide isolated from the skin of frogs belonging to the genus Phyllomedusa. It exhibits exceptionally high selectivity and affinity for delta-opioid receptors (DOR) over mu- and kappa-opioid receptor subtypes. This specific pharmacological profile makes it an indispensable tool in neuropharmacological research for elucidating the distinct roles of the delta-opioid receptor system.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAORFIPPWIGPG-QXYJMILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153692
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122752-15-2
Record name Deltorphin I, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Deltorphin I: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of Deltorphin I, a potent and highly selective delta-opioid receptor agonist isolated from the skin of frogs belonging to the genus Phyllomedusa.

Introduction

This compound is a naturally occurring heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂.[1] It was discovered as part of a family of "deltorphins," so named for their exceptional affinity and selectivity for the delta (δ)-opioid receptor.[2][3] Found in the skin secretions of the Amazonian frog Phyllomedusa bicolor, this compound and its congeners represent a fascinating example of natural product drug discovery, offering a unique molecular scaffold for the development of novel analgesics and other therapeutics targeting the delta-opioid system.[2][4][5] What makes this compound particularly remarkable is the presence of a D-alanine residue at the second position, a feature that is not directly encoded in the genetic template and arises from a post-translational modification of an L-alanine residue.[6] This modification is crucial for its high receptor affinity and selectivity.

Discovery and Origin

The discovery of this compound was the culmination of research into the rich variety of bioactive peptides present in the skin of Phyllomedusa frogs.[2][4] These frogs produce a complex mixture of peptides as a chemical defense mechanism. The initial identification of deltorphins was guided by the investigation of the genetic precursors of another related peptide, dermorphin. Analysis of a cDNA library from the skin of Phyllomedusa sauvagei suggested the existence of other, related peptides.[6] Subsequently, extracts from the skin of Phyllomedusa bicolor were found to contain two such peptides, [D-Ala²]this compound and II.[2]

Biosynthesis and the D-Amino Acid Enigma

The presence of a D-amino acid in a peptide of ribosomal origin is a rare and intriguing phenomenon. Genetic analysis of the precursors for this compound, deduced from cloned cDNAs from the skin of Phyllomedusa bicolor, revealed that the codon for the D-alanine at position 2 is, in fact, a standard codon for L-alanine (GCG).[6] This discovery provided conclusive evidence for a post-translational enzymatic conversion of an L-amino acid to its D-isomer within the peptide chain. This process is critical for the peptide's biological activity, as the L-alanine-containing counterpart of this compound is significantly less active.

Physicochemical and Pharmacological Properties

This compound is a linear heptapeptide with a C-terminal amidation. Its structure and properties are summarized in the table below.

PropertyValue
Amino Acid SequenceTyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂
Molecular FormulaC₃₇H₅₂N₈O₁₀
Molecular Weight768.87 g/mol
CAS Number122752-15-2
Receptor TargetDelta-opioid receptor (δOR)
ActivityPotent and highly selective agonist

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound and its derivatives.

Table 1: Receptor Binding Affinity

LigandReceptorKᵢ (nM)K D (nM)Selectivity (μ/δ Kᵢ ratio)Reference
[¹²⁵I][D-Ala²]deltorphin-Iδ-opioid-0.51388[7]
Deltorphin A (analog)δ-opioid--High[8]

Table 2: In Vitro and In Vivo Potency

AssayCompoundEC₅₀ / ED₅₀ConditionsReference
[³⁵S]GTPγS BindingNFEPP (pH-dependent agonist)Log EC₅₀ = -6.94 (pH 6.5)HEK293 cells expressing MOR[9]
Tail-Flick TestThis compound-5-methoxytryptamineEffective at 5, 50 nmol/kg (i.c.v.)Mice[10]
Tail-Flick TestThis compound20 µ g/mouse Mice[11]
Tail-Immersion TestDeltorphin analogs (DK-4, DEL-6)Effective at 5, 10, 20 nmol (i.c.v.)Rats[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and functional analysis of this compound.

Isolation of this compound from Phyllomedusa bicolor Skin

This protocol is a synthesized procedure based on established methods for purifying peptides from amphibian skin.

  • Extraction:

    • Excise the dorsal skin of Phyllomedusa bicolor and immediately immerse in methanol.

    • Homogenize the skin in methanol and then centrifuge to pellet the tissue debris.

    • Collect the supernatant and dry it under vacuum.

    • Re-dissolve the dried extract in a minimal volume of 0.1% trifluoroacetic acid (TFA) in water.

  • Partial Purification:

    • Apply the re-dissolved extract to a C18 Sep-Pak cartridge pre-equilibrated with 0.1% TFA.

    • Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.

    • Elute the peptides with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 20%, 40%, 60%, 80% acetonitrile).

    • Collect the fractions and dry them under vacuum.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Re-dissolve the dried fractions from the Sep-Pak elution in 0.1% TFA.

    • Inject the sample onto a semi-preparative C18 RP-HPLC column (e.g., Vydac 218TP510).

    • Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient would be from 10% to 60% acetonitrile over 60 minutes at a flow rate of 2 ml/min.

    • Monitor the elution profile by measuring the absorbance at 214 nm and 280 nm.

    • Collect the fractions corresponding to the peaks of interest.

    • Perform analytical RP-HPLC on the collected fractions to assess their purity.

    • Pool the pure fractions containing this compound and lyophilize.

Structural Characterization
  • Hydrolyze a small aliquot of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Dry the hydrolysate to remove the HCl.

  • Derivatize the amino acids with a suitable reagent (e.g., phenylisothiocyanate).

  • Separate and quantify the derivatized amino acids using RP-HPLC.

  • Dansylation of the N-terminal amino acid:

    • Dissolve the peptide in 50 mM sodium bicarbonate.

    • Add dansyl chloride in acetone and incubate in the dark.

    • Hydrolyze the dansylated peptide in 6 M HCl.

    • Identify the N-terminal dansyl-amino acid by two-dimensional thin-layer chromatography on polyamide plates.

  • Edman Degradation Cycle:

    • Couple the peptide with phenylisothiocyanate (PITC) in a pyridine/water mixture.

    • Dry the sample thoroughly.

    • Perform the cleavage step with anhydrous trifluoroacetic acid (TFA) to release the N-terminal amino acid as a thiazolinone derivative.

    • Extract the thiazolinone with an organic solvent.

    • Take a small aliquot of the remaining peptide for the next round of N-terminal analysis by dansylation.

    • Repeat the cycle to determine the sequence.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the delta-opioid receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand ([¹²⁵I][D-Ala²]deltorphin-I) at a concentration close to its K D, and varying concentrations of unlabeled this compound or other competing ligands.

    • For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a non-radioactive, high-affinity ligand (e.g., naloxone).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ and Kᵢ values by non-linear regression analysis.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.

  • Assay Components:

    • Membrane preparation expressing delta-opioid receptors.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP (10 µM).

    • [³⁵S]GTPγS (0.05-0.1 nM).

    • This compound at various concentrations.

  • Procedure:

    • In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.

    • Pre-incubate at 30°C for 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the agonist-stimulated [³⁵S]GTPγS binding and calculate the EC₅₀ and Eₘₐₓ values.

In Vivo Analgesia Assay: Mouse Tail-Flick Test

This assay assesses the analgesic properties of this compound in a rodent model.

  • Animals: Male mice (e.g., Kunming strain, 20-25 g).

  • Procedure:

    • Administer this compound or a vehicle control via the desired route (e.g., intracerebroventricularly, intravenously, or subcutaneously).

    • At various time points after administration, measure the tail-flick latency.

    • Focus a beam of radiant heat onto the ventral surface of the mouse's tail.

    • Record the time it takes for the mouse to flick its tail away from the heat source.

    • A cut-off time is used to prevent tissue damage.

    • An increase in the tail-flick latency compared to the vehicle control indicates an analgesic effect.

    • Determine the dose-response relationship and calculate the ED₅₀.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and the workflows of the key experimental procedures.

Deltorphin_Signaling_Pathway Deltorphin_I This compound delta_OR δ-Opioid Receptor Deltorphin_I->delta_OR Binds G_protein Gi/o Protein (αβγ) delta_OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced activation K_ion K⁺ GIRK->K_ion Efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ Ca_ion->Ca_channel Hyperpolarization->Reduced_Neurotransmitter_Release Analgesia Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Signaling pathway of this compound at the delta-opioid receptor.

Isolation_Workflow start Phyllomedusa bicolor Skin extraction Methanol Extraction start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant drying1 Drying under Vacuum supernatant->drying1 reconstitution1 Reconstitution in 0.1% TFA drying1->reconstitution1 sep_pak C18 Sep-Pak Cartridge reconstitution1->sep_pak elution Stepwise Acetonitrile Elution sep_pak->elution drying2 Drying of Fractions elution->drying2 reconstitution2 Reconstitution in 0.1% TFA drying2->reconstitution2 hplc RP-HPLC Purification reconstitution2->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC fraction_collection->purity_check lyophilization Lyophilization purity_check->lyophilization end Pure this compound lyophilization->end Binding_Assay_Workflow start Rat Brain Tissue homogenization Homogenization in Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_prep Membrane Preparation centrifugation->membrane_prep assay_setup Assay Setup: Membranes + [¹²⁵I]Deltorphin-I + Unlabeled Ligand membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Gamma Counting washing->counting analysis Data Analysis (IC₅₀, Kᵢ) counting->analysis end Binding Affinity Data analysis->end

References

Deltorphin I: A Technical Guide to a Highly Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphin I, a naturally occurring heptapeptide, stands as a cornerstone in opioid research due to its exceptionally high affinity and selectivity for the delta-opioid receptor (δOR).[1][2] Isolated from the skin of frogs belonging to the Phyllomedusa genus, this peptide has become an invaluable tool for elucidating the physiological roles of the δOR and for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed protocols for key experimental assays.

Introduction

This compound is a member of the deltorphin family of opioid peptides, which also includes deltorphin II.[1][2] Its primary structure is Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[3] The presence of a D-alanine residue at the second position is crucial for its potent and selective δOR agonism.[3] This unique structural feature distinguishes it from other endogenous opioid peptides and contributes to its remarkable pharmacological profile.

Pharmacological Profile of this compound

The interaction of this compound with opioid receptors is characterized by high affinity and unparalleled selectivity for the δOR subtype.

Binding Affinity and Selectivity

Radioligand binding assays have consistently demonstrated the high affinity of this compound for the δOR. The dissociation constant (Kd) and inhibitory constant (Ki) are typically in the low nanomolar range. Furthermore, its selectivity for the δOR over the mu (μ) and kappa (κ) opioid receptors is remarkably high.

ParameterReceptorValueSpecies/SystemReference
Kd δ-Opioid0.5 nMMouse brain membranes[4]
Ki δ-Opioid1.38 nM (for a modified analog)---
Selectivity Ratio (Ki μ / Ki δ) μ vs δ1388Mouse brain membranes[4]
Selectivity δ vs μ and κHighMonkey brain membranes[5]
Functional Activity

As a potent agonist, this compound effectively activates δOR-mediated signaling pathways. Its potency is typically measured in functional assays as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

ParameterAssayValueCell Line/SystemReference
EC50 GTPγS BindingIn the nanomolar rangeVaries by study[6]
IC50 cAMP AccumulationIn the nanomolar rangeVaries by study

Signaling Pathways of this compound

Activation of the δOR by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o).

G-Protein Coupling and Downstream Effectors

Upon binding of this compound, the δOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane Deltorphin_I This compound delta_OR δ-Opioid Receptor (δOR) Deltorphin_I->delta_OR Binds G_protein Gi/o Protein (αβγ) delta_OR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Deltorphin_I This compound delta_OR δ-Opioid Receptor (δOR) Deltorphin_I->delta_OR Binds G_beta_gamma Gβγ delta_OR->G_beta_gamma Activates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Start Start Prepare_reagents Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare_reagents Incubate Incubate Membranes with Radioligand and this compound Prepare_reagents->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (Calculate Ki) Count->Analyze End End Analyze->End Start Start Prepare_membranes Prepare δOR-expressing Cell Membranes Start->Prepare_membranes Preincubate Pre-incubate Membranes with GDP Prepare_membranes->Preincubate Incubate Incubate with this compound and [³⁵S]GTPγS Preincubate->Incubate Filter Terminate Reaction by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Bound [³⁵S]GTPγS Wash->Count Analyze Analyze Data (EC50, Emax) Count->Analyze End End Analyze->End Start Start Seed_cells Seed δOR-expressing Cells in a 96-well Plate Start->Seed_cells Pretreat Pre-treat Cells with This compound Seed_cells->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Detect Intracellular cAMP Lyse->Detect Analyze Analyze Data (IC50) Detect->Analyze End End Analyze->End

References

The Unwavering Precision of Deltorphin I: A Technical Guide to its High Affinity and Selectivity for the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Deltorphin I, a naturally occurring heptapeptide, and its remarkable binding characteristics to the δ-opioid receptor (DOR). This compound, and its analog [D-Ala2]this compound, are among the most selective and high-affinity endogenous ligands known for the DOR.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that define this interaction.

Executive Summary

This compound, originally isolated from the skin of frogs from the Phyllomedusa genus, exhibits a profound preference for the δ-opioid receptor over μ- and κ-opioid receptors.[1][3] This high selectivity is attributed to its unique amino acid sequence, Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[4] The presence of a D-amino acid at the second position is a key structural feature contributing to its potent and selective pharmacological profile.[1][3] This guide will delve into the quantitative metrics of this binding, the experimental procedures used for its characterization, and the downstream cellular signaling initiated by this highly specific molecular interaction.

Quantitative Binding Affinity and Selectivity

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity. The selectivity of a compound for a specific receptor subtype is often expressed as a ratio of its Ki values for different receptors.

The data presented below is a summary of findings from various radioligand binding assays performed on brain membrane preparations.

Ligandδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ Ratio)Selectivity (κ/δ Ratio)Reference
[D-Ala2]this compound~0.5 (KD)--1388 (Ki μ/Ki δ)-[5]
Deltorphin II---Highly SelectiveHighly Selective[6]
DPDPE1.4--Highly Selective-[6]
Naltrindole0.04--Highly Selective-[6]
DAMGO-1.23--~500-fold vs δ & κ[6]
U69593--0.89-Highly Selective[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values are generally determined through competitive binding assays.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Materials:

  • Receptor Source: Brain tissue homogenates (e.g., from rat or mouse) or cell membranes from cell lines expressing the desired opioid receptor subtype (μ, δ, or κ).

  • Radioligand: A high-affinity, receptor-selective radiolabeled ligand. For δ-opioid receptors, [3H]DPDPE or a radioiodinated this compound analog like [125I][D-Ala2]deltorphin-I are commonly used.[5]

  • Test Compound: this compound or other unlabelled ligands.

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).[7]

  • Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.[7]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes or prepare fresh brain homogenates on ice. Resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[7]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Increasing concentrations of the unlabeled test compound (this compound).

    • A fixed concentration of the radioligand.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a non-radiolabeled antagonist (e.g., naloxone).[7]

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist. Agonist binding to a Gi/o-coupled receptor, such as the δ-opioid receptor, stimulates the exchange of GDP for GTP on the Gα subunit of the G protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Materials:

  • Receptor Source: Cell membranes expressing the δ-opioid receptor.

  • [35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Test Compound: this compound or other opioid agonists.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, and 3-5 mM MgCl2.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

  • Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the agonist (this compound).

    • A fixed concentration of GDP.

    • The membrane preparation.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction and measure radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Calculate the specific binding of [35S]GTPγS.

    • Plot the specific binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the δ-opioid receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin_I This compound DOR δ-Opioid Receptor (GPCR) Deltorphin_I->DOR Binds G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP -> GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Adenylate_Cyclase Adenylate Cyclase G_alpha_GTP->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels (e.g., GIRK, Ca2+ channels) G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: this compound signaling at the δ-opioid receptor.

radioligand_binding_workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate (Buffer, Radioligand, Test Compound) prepare_membranes->setup_assay add_membranes Add Membranes to Wells setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Competition Binding Assay Workflow.

gtp_binding_workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate (Buffer, Agonist, GDP) prepare_membranes->setup_assay add_membranes Add Membranes to Wells setup_assay->add_membranes pre_incubate Pre-incubate add_membranes->pre_incubate add_gtp Add [35S]GTPγS pre_incubate->add_gtp incubate Incubate add_gtp->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (EC50, Emax) count->analyze end End analyze->end

Caption: [35S]GTPγS Binding Assay Workflow.

Conclusion

This compound's exceptional affinity and selectivity for the δ-opioid receptor make it an invaluable tool for opioid research and a compelling lead compound for the development of novel therapeutics. Its specific interaction with the DOR, leading to the activation of Gi/o protein signaling pathways, offers a precise mechanism for modulating neuronal activity. The experimental protocols and data presented in this guide provide a foundational understanding for scientists working to unravel the complexities of the opioid system and to design next-generation analgesics with improved side-effect profiles. The continued study of this compound and its analogs holds significant promise for advancing our knowledge of opioid pharmacology and for the development of more targeted and effective pain management strategies.

References

Deltorphin I: A Molecular Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of action of Deltorphin I, a potent and highly selective delta-opioid receptor agonist. Derived from the skin of frogs from the Phyllomedusa genus, this naturally occurring heptapeptide has become a critical tool in opioid research due to its high affinity and specificity.[1][2][3] This document details its interaction with the delta-opioid receptor, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these pathways.

Receptor Binding and Affinity

This compound exhibits exceptionally high affinity and selectivity for the delta-opioid receptor (DOR).[4][5][6] Its binding characteristics have been extensively studied using radioligand binding assays, which quantify the interaction between the ligand and the receptor.

Quantitative Data: Receptor Binding Affinity

LigandReceptor/TissueAssay TypeParameterValueReference
[125I][D-Ala2]deltorphin-IMouse brain membranesSaturation BindingKD0.5 nM[7]
[125I][D-Ala2]deltorphin-IMouse brain membranesCompetition Assay (vs. µ-selective ligand)Ki ratio (µ/δ)1388[7]
This compoundHuman granulocytesCompetition AssayIC500.5 nM[8][9]
[D-Ala2]this compoundRat brain membranesBinding Isotherm--[4]

Primary Signaling Pathway: G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon binding to the delta-opioid receptor, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular events. The primary mechanism involves the activation of inhibitory G proteins (Gαi/o).[10]

The activated Gαi subunit dissociates from the Gβγ dimer and subsequently inhibits the activity of adenylyl cyclase.[10][11] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP).[12] The reduction in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.[13]

Deltorphin_I This compound DOR δ-Opioid Receptor (DOR) Deltorphin_I->DOR G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Primary signaling pathway of this compound.

Secondary Signaling Pathways

Beyond the canonical G-protein pathway, this compound and other delta-opioid agonists can trigger additional signaling cascades that contribute to their overall pharmacological profile.

ERK/MAP Kinase Pathway Activation

Activation of the delta-opioid receptor can lead to the phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[13][14] This pathway is implicated in various cellular processes, including cell proliferation and differentiation.[13] The activation of ERK by DOR agonists can be mediated through G protein-dependent or β-arrestin-dependent mechanisms.[15]

DOR_Active Activated DOR G_beta_gamma Gβγ DOR_Active->G_beta_gamma PLC Phospholipase C (PLC) DOR_Active->PLC Activates Integrin Integrin PLC->Integrin Activates EGFR EGFR Integrin->EGFR Transactivates Ras_Raf Ras/Raf EGFR->Ras_Raf Activates MEK MEK Ras_Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Cellular_Effects Cellular Effects ERK->Cellular_Effects Modulates

Caption: this compound-induced ERK/MAPK signaling cascade.
β-Arrestin Recruitment

Like many GPCRs, the delta-opioid receptor can be regulated by β-arrestins.[16] Agonist binding can promote the recruitment of β-arrestin to the receptor, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[17][18] The degree of β-arrestin recruitment can vary between different DOR agonists, a concept known as biased agonism.[19]

Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) or the inhibitory constant (Ki) of a compound.[20][21]

Protocol Overview:

  • Membrane Preparation: Homogenize tissues or cells expressing the delta-opioid receptor and isolate the membrane fraction through centrifugation.[22]

  • Incubation: Incubate the membrane preparation with a radiolabeled delta-opioid ligand (e.g., [3H]DPDPE) and varying concentrations of the unlabeled competitor (this compound).[20]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[23]

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.[23]

  • Data Analysis: Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[20]

start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.[24][25]

Protocol Overview:

  • Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor.[26]

  • Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound.[23][24]

  • Separation: Terminate the reaction by rapid filtration and wash away unbound [35S]GTPγS.[23]

  • Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the agonist concentration to determine the EC50 and Emax values.[23]

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity.[27][28]

Protocol Overview:

  • Cell Culture: Use cells expressing the delta-opioid receptor.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.[29]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: Determine the inhibitory effect of this compound on forskolin-stimulated cAMP production and calculate the IC50.

Quantitative Data: Functional Assays

LigandAssayCell LineParameterValueReference
Deltorphin-IICalcium MobilizationCHOEC50< 0.01 nM[30]
Deltorphin IIcAMP InhibitionEcR-293-Dose-dependent inhibition[29]

Conclusion

This compound's mechanism of action at the molecular level is characterized by its high-affinity and selective binding to the delta-opioid receptor, leading to the canonical inhibition of adenylyl cyclase via Gαi/o protein coupling. Furthermore, its activity extends to the modulation of other significant signaling pathways, including the ERK/MAPK cascade, and involves interactions with β-arrestins. The detailed understanding of these molecular events, facilitated by the experimental protocols outlined herein, is crucial for the ongoing research and development of novel therapeutics targeting the delta-opioid system.

References

Physicochemical properties of the Deltorphin I peptide

Author: BenchChem Technical Support Team. Date: November 2025

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However, I still lack a precise, experimentally determined value for the isoelectric point of this compound. The theoretical calculation is a good substitute, but an experimental value would be preferable for a technical guide. While I have information on the MAPK/ERK pathway, a concise, step-by-step workflow for a Western blot experiment to detect ERK phosphorylation would be a valuable addition to the experimental protocols section.

Therefore, I will refine my plan to focus on these remaining gaps.I have gathered substantial information on the physicochemical properties of this compound, its receptor binding affinity, and the associated signaling pathways. I also have detailed protocols for key experiments like radioligand binding, GTPγS binding, and adenylyl cyclase inhibition assays. I've also found a step-by-step Western blot protocol for detecting ERK phosphorylation.

However, I still lack an experimentally determined isoelectric point (pI) for this compound. While I can perform a theoretical calculation based on amino acid pKa values, an experimental value would be more robust for a technical guide. I will therefore add a step to specifically search for an experimental pI value. If none is available, I will proceed with the theoretical calculation and clearly state that it is a predicted value.

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  • Review the entire document to ensure it meets all the user's requirements for content, formatting, and visualization.### An In-depth Technical Guide to the Physicochemical Properties of this compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the heptapeptide this compound, a potent and highly selective delta-opioid receptor agonist. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and drug discovery.

Core Physicochemical Characteristics

This compound is a naturally occurring opioid peptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[1] Its structure and composition impart specific physicochemical properties that are critical to its biological function and pharmacological profile. A summary of these properties is presented in the table below.

PropertyValueReference
Amino Acid Sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2[1]
Molecular Formula C37H52N8O10[1]
Molecular Weight 768.86 g/mol [1]
Theoretical Isoelectric Point (pI) 4.99Calculated
Solubility Soluble in 20% formic acid (1 mg/mL). Slightly soluble in DMSO and methanol.

Receptor Binding Affinity and Selectivity

This compound is renowned for its high affinity and remarkable selectivity for the delta-opioid receptor (δ-OR) over other opioid receptor types, such as the mu (μ-OR) and kappa (κ-OR) receptors. This selectivity is a key attribute that makes it a valuable tool for studying the physiological roles of the delta-opioid system and a potential lead compound for the development of targeted therapeutics.

Receptor TypeBinding Affinity (Ki or KD)Selectivity Ratio (μ/δ)Reference
Delta (δ) KD = 0.5 nM1388[5]
Mu (μ) High Ki (low affinity)[5]
Kappa (κ) Poorly binds

The high selectivity ratio underscores the peptide's preferential interaction with the delta-opioid receptor, minimizing off-target effects and associated side effects.

Signaling Pathways

Upon binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of the delta-opioid receptor by this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

The canonical signaling pathway for the delta-opioid receptor is through its coupling to inhibitory G-proteins (Gi/o).

G_Protein_Signaling Deltorphin_I This compound DOR δ-Opioid Receptor Deltorphin_I->DOR G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP

This compound-mediated G-protein signaling and adenylyl cyclase inhibition.

Activation of the delta-opioid receptor can also lead to the phosphorylation and activation of ERK, a key regulator of various cellular processes.

ERK_Signaling Deltorphin_I This compound DOR δ-Opioid Receptor Deltorphin_I->DOR G_beta_gamma Gβγ DOR->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PKC PKC PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

This compound-induced MAPK/ERK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical and pharmacological properties of this compound.

This protocol is used to determine the binding affinity (KD) and the total number of binding sites (Bmax) of this compound for the delta-opioid receptor.

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing δ-opioid receptors Incubate Incubate membranes with radioligand and varying concentrations of competitor Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled This compound ([³H] or [¹²⁵I]) Radioligand_Prep->Incubate Competitor_Prep Prepare unlabeled This compound (competitor) Competitor_Prep->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Scintillation Quantify radioactivity using scintillation counting Wash->Scintillation Analysis Plot binding data and perform non-linear regression to determine KD and Bmax Scintillation->Analysis

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the delta-opioid receptor in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled this compound (e.g., [³H]-Deltorphin I or [¹²⁵I]-Deltorphin I) and a range of concentrations of unlabeled this compound.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled this compound concentration. Analyze the data using non-linear regression to determine the inhibition constant (Ki) or dissociation constant (KD) and the maximum number of binding sites (Bmax).

This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor as described for the radioligand binding assay.

  • Incubation: Incubate the membranes with varying concentrations of this compound in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration.

  • Detection: Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS binding as a function of the this compound concentration. Analyze the data using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

This assay directly measures the functional consequence of Gi/o protein activation by this compound.

Methodology:

  • Cell Culture: Culture cells expressing the delta-opioid receptor.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of a stimulator of adenylyl cyclase, such as forskolin.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular concentration of cAMP using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Analyze the data to determine the IC50 (concentration for 50% inhibition) of this compound on adenylyl cyclase activity.

This technique is used to detect the activation of the MAPK/ERK signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells and treat them with this compound for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the signal using a chemiluminescent substrate and image the blot.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK. Quantify the band intensities to determine the ratio of p-ERK to total ERK.

References

The Biological Activity of Deltorphin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) originally isolated from the skin of frogs from the Phyllomedusa genus.[1][2] It is a potent and highly selective agonist for the delta (δ)-opioid receptor, a class A G protein-coupled receptor (GPCR).[2][3] This high affinity and selectivity, coupled with its ability to cross the blood-brain barrier, has made this compound a valuable pharmacological tool for studying the physiological and pathological roles of the δ-opioid receptor system.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its receptor binding, functional activity, and downstream signaling pathways.

Quantitative Data on the Biological Activity of this compound

The biological activity of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

ParameterValueSpecies/TissueRadioligandReference
KD 0.5 nMMouse brain membranes[¹²⁵I][D-Ala²]deltorphin-I[4]
Ki (δ) 0.18 nMRat brain membranes[³H]DPDPE
Ki (μ) 250 nMRat brain membranes[³H]DAMGO
Selectivity (μ/δ) 1388Mouse brain membranes[¹²⁵I][D-Ala²]deltorphin-I vs. μ-selective ligand[4]

Table 1: Receptor Binding Affinity of this compound. This table summarizes the binding affinity of this compound for the δ-opioid receptor, expressed as the dissociation constant (KD) and the inhibition constant (Ki). The high selectivity for the δ-opioid receptor over the μ-opioid receptor is also highlighted.

AssayParameterValueCell Line/SystemReference
Calcium MobilizationEC50 < 0.01 nMCHO cells expressing the δ-opioid receptor[5]
GTPγS BindingEC50 Data not available
cAMP InhibitionIC50 Data not available
β-Arrestin RecruitmentEC50 Data not available

Table 2: In Vitro Functional Activity of this compound. This table presents the potency of this compound in various functional assays that measure the cellular response to δ-opioid receptor activation.

Animal ModelAssayDoseEffectReference
MouseTail-flick test20 µ g/mouse (i.c.v.)Increased tail-flick latency (analgesia)[5]
RatTail-flick test0.15, 1.5, and 15 µg (i.t.)Dose-dependent increase in tail-flick latency[6]

Table 3: In Vivo Analgesic Effects of this compound. This table showcases the analgesic properties of this compound in rodent models of pain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity and selectivity of a ligand for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., rodent brain) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer and the protein concentration is determined.

2. Binding Reaction:

  • In a multi-well plate, membrane homogenates are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]DPDPE for the δ-opioid receptor).

  • To determine the affinity of an unlabeled ligand (e.g., this compound), competition binding is performed by adding increasing concentrations of the unlabeled ligand to the reaction mixture.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • For competition binding assays, the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

1. Membrane Preparation:

  • Membranes are prepared as described in the radioligand binding assay protocol.

2. Assay Reaction:

  • Membranes are incubated in an assay buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • The agonist of interest (e.g., this compound) is added at various concentrations.

  • Basal G protein activity is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

3. Incubation and Termination:

  • The reaction mixture is incubated at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

  • The reaction is terminated by rapid filtration through glass fiber filters.

4. Detection and Analysis:

  • The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • The specific binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

Signaling Pathways and Visualizations

The binding of this compound to the δ-opioid receptor initiates a cascade of intracellular signaling events. These pathways are critical for mediating the physiological effects of this compound.

This compound-Induced δ-Opioid Receptor Signaling

Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of various downstream effectors, including ion channels (e.g., activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels) and protein kinases such as mitogen-activated protein kinase (MAPK/ERK). Activation of the ERK pathway can lead to the phosphorylation of transcription factors like CREB, ultimately regulating gene expression related to neuronal plasticity and survival.

Deltorphin_I_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deltorphin_I This compound DOR δ-Opioid Receptor (DOR) Deltorphin_I->DOR G_protein Gi/o Protein (αβγ) DOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibition ERK p-ERK G_beta_gamma->ERK Activation ATP ATP ATP->AC CREB p-CREB ERK->CREB Phosphorylation

Caption: this compound signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter count Quantify Bound Radioligand (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Structure-Selectivity Relationship of this compound

The high selectivity of this compound for the δ-opioid receptor is attributed to specific structural features within its amino acid sequence. The N-terminal Tyr-D-Ala-Phe motif is crucial for opioid receptor recognition in general. However, the C-terminal tetrapeptide, -Asp-Val-Val-Gly-NH₂, is considered the "address" sequence that confers δ-selectivity. The presence of the negatively charged aspartic acid (Asp) at position 4 is particularly important for this selectivity, as it is thought to favor interaction with the δ-opioid receptor binding pocket while being less favorable for the μ-opioid receptor.[4]

Caption: Structure-selectivity of this compound.

Conclusion

This compound stands out as a highly potent and selective δ-opioid receptor agonist. Its well-defined structure-activity relationship and profound biological effects, particularly its analgesic properties, make it an indispensable tool in opioid research. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the δ-opioid receptor system for the development of novel analgesics and other therapeutics. Further research is warranted to fully elucidate the nuances of its functional activity, including its profile in β-arrestin recruitment and the specific downstream effectors it modulates in different physiological contexts.

References

Deltorphin I: A Deep Dive into its Role in Nociception and Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide and a potent, highly selective agonist for the delta (δ)-opioid receptor.[1][2] Originally isolated from the skin of frogs from the Phyllomedusa genus, this compound, with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2, has garnered significant interest in the field of pain research.[1][3] Its high affinity and selectivity for the δ-opioid receptor, coupled with its ability to penetrate the blood-brain barrier, make it a valuable tool for investigating the role of the delta opioid system in nociception and a potential candidate for the development of novel analgesics.[1] This guide provides a comprehensive technical overview of this compound, focusing on its molecular pharmacology, mechanism of action, and the experimental methodologies used to characterize its analgesic properties.

Molecular Profile and Quantitative Pharmacology

This compound's interaction with opioid receptors is characterized by its exceptional affinity and selectivity for the δ-opioid receptor subtype over the mu (μ)-opioid receptor. This selectivity is a key attribute that distinguishes it from many other opioid compounds.

Data Presentation: Binding Affinity and Functional Potency

The quantitative measures of this compound's binding affinity (Ki) and functional potency (IC50/EC50) are summarized below. These values are critical for understanding its pharmacological profile and for comparing its activity with other opioid ligands.

Table 1: Receptor Binding Affinity of this compound

Receptor Subtype Competing Ligand Preparation Ki (nM) Selectivity (Ki μ / Ki δ)
δ-Opioid [125I][D-Ala2]deltorphin-I Mouse brain membranes - 1388[4]

| δ-Opioid | [3H][D-Ala2]this compound | Rat brain membranes | Kd = 0.104 | - |

Note: Ki is the inhibitory constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates higher binding affinity. Kd is the equilibrium dissociation constant.

Table 2: Functional Potency of this compound

Assay Type System Parameter Value (nM)
Agonist Activity Human granulocytes IC50 0.5

| Agonist Activity | CHO cells expressing δ-opioid receptor | EC50 | < 0.01*[5] |

Value is for the related compound Deltorphin II. IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. EC50 (Half maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[6]

Mechanism of Action: δ-Opioid Receptor Signaling

This compound exerts its analgesic effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[7] The binding of this compound to the δ-opioid receptor initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Specifically, activation of the δ-opioid receptor leads to the inhibition of voltage-gated Ca2+ channels and the activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels.[7] The collective result of these actions is a decrease in neuronal excitability and a reduction in neurotransmitter release, which ultimately dampens the transmission of nociceptive signals.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space DOR δ-Opioid Receptor G_protein G-protein (Gαi/o, Gβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits GIRK_channel GIRK Channel G_protein->GIRK_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuron Reduced Neuronal Excitability cAMP->Neuron Leads to Deltorphin_I This compound Deltorphin_I->DOR Binds

Caption: this compound signaling cascade via the δ-opioid receptor.

Experimental Protocols

The characterization of this compound's properties relies on a variety of established in vitro and in vivo experimental protocols. These methods are essential for determining binding affinity, functional activity, and analgesic efficacy.

Receptor Binding Assays

These assays are used to determine the affinity and selectivity of a ligand for its receptor.

  • Objective : To quantify the binding affinity (Kd or Ki) of this compound to δ-opioid receptors and other opioid receptor subtypes.

  • Methodology :

    • Tissue Preparation : Brain tissue (e.g., from mice or rats) is homogenized to prepare cell membrane fractions that are rich in opioid receptors.[4][8]

    • Radioligand Incubation : The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [125I][D-Ala2]deltorphin-I for δ-receptors).[4]

    • Competition Binding : To determine the Ki of unlabeled this compound, the incubation is performed with the radioligand and varying concentrations of unlabeled this compound.

    • Separation and Quantification : The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters, which corresponds to the amount of bound ligand, is measured using a scintillation counter.[8]

    • Data Analysis : The data are analyzed using non-linear regression to calculate the IC50, from which the Ki value is derived using the Cheng-Prusoff equation.[8]

In Vivo Analgesia Assays: The Tail-Flick Test

The tail-flick test is a common method for assessing the analgesic effects of compounds in animal models.

  • Objective : To measure the antinociceptive effect of this compound by quantifying the latency of a mouse to withdraw its tail from a noxious heat stimulus.

  • Methodology :

    • Animal Model : Male Kunming mice are typically used.[5]

    • Compound Administration : this compound is administered, often via intracerebroventricular (i.c.v.) injection, to bypass the blood-brain barrier and directly assess central effects.[9][10]

    • Baseline Measurement : Before drug administration, a baseline tail-flick latency is determined by applying a focused beam of heat to the mouse's tail and measuring the time it takes for the mouse to flick its tail away.

    • Post-Administration Measurement : At specific time points after this compound administration (e.g., every 10 minutes for up to 60 minutes), the tail-flick latency is measured again.[5][10]

    • Data Analysis : The increase in tail-flick latency after drug administration compared to the baseline measurement indicates an analgesic effect. The results are often expressed as a percentage of the maximal possible effect (%MPE).

Experimental Workflow: Mouse Tail-Flick Test start Start animal_prep Animal Preparation (e.g., Male Kunming Mice) start->animal_prep baseline Measure Baseline Tail-Flick Latency animal_prep->baseline admin Administer this compound (e.g., i.c.v. injection) baseline->admin post_admin Measure Post-Treatment Tail-Flick Latency (at timed intervals) admin->post_admin data Data Analysis (Calculate %MPE) post_admin->data end End data->end

Caption: Workflow for assessing this compound analgesia using the tail-flick test.

Conclusion

This compound stands out as a highly potent and selective δ-opioid receptor agonist with demonstrated analgesic properties in preclinical models. Its well-defined molecular profile and mechanism of action make it an invaluable pharmacological tool for elucidating the complexities of the δ-opioid system in pain modulation. The detailed experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other novel δ-opioid receptor agonists. For drug development professionals, the high selectivity and blood-brain barrier penetrance of this compound highlight the potential for developing a new class of analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists.

References

Initial Investigations into Deltorphin I's Journey Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Deltorphin I, a naturally occurring opioid peptide with high affinity and selectivity for δ-opioid receptors, has been a subject of interest for its potential therapeutic applications, particularly in pain management.[1][2] A critical factor in its viability as a central nervous system (CNS) drug is its ability to penetrate the formidable blood-brain barrier (BBB). This guide synthesizes the findings from initial studies that have explored the mechanisms and quantitative aspects of this compound's passage into the brain.

Quantitative Analysis of this compound Blood-Brain Barrier Penetration

Early in vivo and in vitro studies have provided key quantitative data on the transport of this compound across the BBB. These findings are crucial for understanding its potential for CNS delivery and for designing analogs with improved permeability.

ParameterValueSpeciesModelStudy Highlights
Blood-Brain Barrier Permeability Index (BBB-PI) Higher than DAMGO and dermorphin; 160-220 times less than morphine.MouseIn vivo antinociception studiesDeltorphins I and II showed the highest BBB-PI among the opioid peptides tested.[3][4]
Permeability Coefficient (PC) of [D-Ala2]deltorphin II 23.49 ± 2.42 x 10⁻⁴ cm/minBovineIn vitro primary brain microvessel endothelium cultureThis study provides a baseline permeability for a stable analog of deltorphin.[5]
Apparent Kₘ for Deltorphin II transport by OATP-A ~330 µMHumanXenopus laevis oocyte expression systemIndicates the involvement of Organic Anion-Transporting Polypeptides in the transport process.[6]
Apparent Kₘ for Deltorphin II transport by rat Oatp1 ~137 µMRatXenopus laevis oocyte expression systemDemonstrates species differences in transporter affinity.[6]
Half-life of Deltorphin A in rat plasma 131.6 minRatIn vitro plasma incubationProvides insight into the stability of related deltorphins in the bloodstream.[7]
Half-life of Deltorphin A in rat brain homogenate 57.4 minRatIn vitro brain homogenate incubationSuggests susceptibility to degradation within the brain parenchyma.[7]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound BBB penetration.

1. In Vivo Antinociception Studies for BBB Permeation

This protocol was designed to assess the ability of intravenously administered deltorphins to cross the BBB and elicit a biological response (antinociception) in mice.

  • Animal Model: Male C57BL mice were used.[8]

  • Drug Administration: Deltorphins and other opioid peptides were injected intravenously (i.v.).[3]

  • Antinociception Assay: The tail-flick test was likely used to measure the analgesic effect, a common method for opioid efficacy.

  • Calculation of BBB Permeability Index (BBB-PI): The BBB-PI was calculated based on the potency of the antinociceptive effect following i.v. administration relative to a standard.[4]

2. In Vitro Deltorphin Uptake by Isolated Brain Microvessels

This method utilizes isolated brain microvessels as an in vitro model of the BBB to study the transport mechanism of deltorphins.

  • Microvessel Isolation: Bovine brain microvessels were isolated to form the basis of the in vitro model.[3][9]

  • Uptake Measurement: The initial rate of uptake of labeled deltorphins was measured, typically within the first minute of incubation, as a function of peptide concentration.[3]

  • Saturation Kinetics: To determine if the uptake was a saturable process, experiments were conducted in the presence of high concentrations of unlabeled deltorphin to measure self-inhibition.[3]

  • Kinetic Parameter Estimation: Eadie-Hofstee plots were used to estimate the Vmax and Km values from the saturable component of uptake.[3]

  • Influence of Ions and Inhibitors: The effect of removing Na+ ions from the incubation medium was assessed.[8][9] The inhibitory effects of the nonselective opiate antagonist naloxone and the selective δ-opioid antagonist naltrindole were also investigated.[8][9]

  • Glutamine Co-transport: To investigate potential co-transport mechanisms, microvessels were preloaded with L-glutamine, and the subsequent stimulation of deltorphin uptake was measured.[3][8][9]

3. In Vitro BBB Permeability Using Primary Endothelial Cell Culture

This protocol assesses the permeability of deltorphin analogs across a cultured monolayer of brain microvessel endothelial cells.

  • Cell Culture: Primary bovine brain microvessel endothelial cells were cultured to form a monolayer, representing an in vitro BBB model.[5]

  • Permeability Assay: The permeability coefficient (PC) of [D-Ala2]this compound and its analogues was determined by measuring their transport across the endothelial cell monolayer.[5]

  • Enzymatic Stability: The resistance of the deltorphin analogues to enzymatic degradation was evaluated in mouse brain membrane homogenates and plasma.[5]

4. Oocyte Expression System for Transporter Identification

This technique was employed to identify specific transporters involved in deltorphin transport across the BBB.

  • Oocyte Preparation: Xenopus laevis oocytes were used as a system to express specific transporter proteins.[6]

  • Transporter Expression: Human OATP-A and rat Oatp1 and Oatp2 were expressed in the oocytes.[6]

  • Transport Assay: The uptake of radiolabeled DPDPE and deltorphin II by the transporter-expressing oocytes was measured to determine if they are substrates.[6]

  • Kinetic Analysis: Apparent Km values for the transport of deltorphin II were calculated to quantify the affinity of the transporters for the peptide.[6]

  • Inhibition Studies: The inhibitory effects of other opioid peptides and antagonists on OATP-A-mediated deltorphin II transport were examined.[6]

Visualizing the Pathways and Processes

This compound Transport Across the Blood-Brain Barrier

The following diagram illustrates the key findings from initial studies on the mechanisms of this compound transport across the BBB. It depicts a saturable, carrier-mediated transport system that is influenced by sodium ions and L-glutamine, and is distinct from opioid receptor-mediated uptake.

Deltorphin_BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_influences Modulators cluster_brain Brain Deltorphin_I This compound Transport_System Saturable, Non-concentrative Permeation System Deltorphin_I->Transport_System Enters Deltorphin_I_Brain This compound Transport_System->Deltorphin_I_Brain Transports Na_ion Na+ Ions Na_ion->Transport_System Decreases Affinity (-25%) L_Glutamine L-Glutamine L_Glutamine->Transport_System Stimulates Uptake Naloxone Naloxone Naloxone->Transport_System Inhibits

Caption: Proposed mechanism of this compound transport across the BBB.

Experimental Workflow for Investigating this compound BBB Penetration

This diagram outlines the logical flow of experiments used to characterize the BBB penetration of this compound, from initial in vivo observations to the identification of specific transport mechanisms.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Mechanistic Studies cluster_transporter Transporter Identification Antinociception Antinociception Studies (e.g., Tail-flick test) BBB_PI Calculate BBB Permeability Index (BBB-PI) Antinociception->BBB_PI Data for Microvessel_Uptake Isolated Brain Microvessel Uptake Assay BBB_PI->Microvessel_Uptake Informs Saturation Saturation Kinetics (Self-inhibition) Microvessel_Uptake->Saturation Leads to Modulation Modulator Effects (Ions, Inhibitors, Glutamine) Microvessel_Uptake->Modulation Leads to Oocyte Xenopus Oocyte Expression System Saturation->Oocyte Suggests Carrier-Mediation Modulation->Oocyte Suggests Carrier-Mediation Transport_Assay Transport Assay with Candidate Transporters (e.g., OATPs) Oocyte->Transport_Assay Identifies

Caption: Workflow for characterizing this compound BBB penetration.

These initial studies collectively suggest that this compound crosses the blood-brain barrier via a specific, saturable transport system.[3][8][9] This system is distinct from known opioid receptors and other amino acid transporters.[3][8][9] The identification of OATPs as potential mediators of this transport opens avenues for further investigation and the rational design of deltorphin-based therapeutics with enhanced CNS delivery.[6] The enzymatic stability of certain deltorphin analogs further enhances their potential as drug candidates.[5][7]

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Deltorphin I in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deltorphin I is a potent and highly selective delta-opioid receptor (δ-opioid receptor) agonist.[1] Originally isolated from the skin of frogs from the Phyllomedusa genus, this heptapeptide has garnered significant interest in pain research due to its analgesic properties.[1][2] Its ability to produce centrally-mediated analgesic effects, even with peripheral administration, is attributed to its unusually high rate of penetration across the blood-brain barrier.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound to mice, focusing on common administration routes and methods for assessing its antinociceptive effects.

Data Presentation

Table 1: this compound Administration Routes and Dosages in Mice
Administration RouteDosage RangeVehicleInjection VolumeObserved EffectsMouse StrainCitation
Intracerebroventricular (i.c.v.)5 - 50 nmol/kgSaline5 µLAntinociception (analgesia)Not Specified[4]
Intracerebroventricular (i.c.v.)20 µ g/mouse Not Specified5 µLAntinociception (analgesia)Kunming[5][6]
Intravenous (i.v.)Not SpecifiedNot SpecifiedNot SpecifiedAntinociception (analgesia)Not Specified[3]
Subcutaneous (s.c.)Not SpecifiedSalineNot SpecifiedAntinociception (analgesia)Not Specified[7]
Table 2: Recommended Injection Volumes and Needle Sizes for Mice
RouteMaximum VolumeNeedle Gauge
Intravenous (i.v.)5 mL/kg27-30G
Subcutaneous (s.c.)5 mL/kg25-27G
Intraperitoneal (i.p.)10 mL/kg27G
Intracerebroventricular (i.c.v.)5 µL26G

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free water for injection

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure for Saline-Based Solution:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of sterile, pyrogen-free saline to the tube.

  • Gently vortex the tube until the peptide is completely dissolved.

  • Bring the solution to the final desired volume with sterile saline.

  • For intravenous administration, filter the final solution through a 0.22 µm syringe filter to ensure sterility.

  • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Procedure for DMSO-Based Stock Solution:

For peptides with limited aqueous solubility, a DMSO stock solution can be prepared and then further diluted in a suitable vehicle.

  • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using sonication if necessary.[5]

  • For administration, this stock solution can be diluted in saline. A common practice is to prepare a final solution with a low percentage of DMSO (e.g., 1-10%) to minimize potential toxicity.[8][9][10][11]

  • Important: When using DMSO, it is crucial to run a vehicle control group in your experiments, as DMSO itself can have biological effects.[11]

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26G needle

  • Surgical scissors and forceps

  • Betadine and 70% ethanol

  • Suturing material

Procedure:

  • Anesthetize the mouse using an approved institutional protocol.

  • Shave the head of the mouse and secure it in a stereotaxic frame.

  • Clean the surgical area with Betadine followed by 70% ethanol.

  • Make a midline incision in the scalp to expose the skull.

  • Identify the bregma. The injection site is typically 2 mm caudal and 2 mm lateral to the bregma.[3]

  • Carefully drill a small hole through the skull at the identified coordinates.

  • Lower the Hamilton syringe needle to a depth of 3 mm from the skull surface.[3]

  • Slowly inject 5 µL of the this compound solution.

  • Leave the needle in place for a minute to allow for diffusion before slowly retracting it.

  • Suture the scalp incision.

  • Monitor the mouse until it recovers from anesthesia.

Protocol 3: Tail-Flick Test for Antinociception Assessment

The tail-flick test is a common method to measure the analgesic effects of substances by quantifying the latency of a mouse to withdraw its tail from a thermal stimulus.[6]

Materials:

  • Tail-flick analgesia meter

  • Mouse restrainer

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the restrainer for at least 30 minutes before the experiment. This can be done by placing the mouse in the restrainer for brief periods over several days leading up to the experiment.[6]

  • Baseline Latency:

    • Gently place the mouse in the restrainer.

    • Position the mouse's tail over the radiant heat source of the tail-flick meter, typically at a specific distance from the tip (e.g., 3 cm).[6]

    • Activate the heat source and start the timer.

    • The timer stops automatically when the mouse flicks its tail. Record this baseline latency.

    • To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) should be set. If the mouse does not flick its tail within this time, the heat source should be turned off, and the maximum cut-off time recorded.

    • Perform 2-3 baseline measurements for each mouse and calculate the average.

  • This compound Administration: Administer this compound via the chosen route (i.v., s.c., i.p., or i.c.v.).

  • Post-Administration Latency:

    • At predetermined time points after administration (e.g., 10, 20, 30, 40, 60 minutes), repeat the tail-flick measurement as described in step 2.[5][6]

    • The peak analgesic effect of this compound is often observed around 10 minutes after i.c.v. injection.[5][6]

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the following formula:

    %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Visualizations

Delta-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deltorphin_I This compound DOR δ-Opioid Receptor (GPCR) Deltorphin_I->DOR Binds to G_protein Gαi/oβγ DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Reduces production of Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neuronal_activity ↓ Neuronal Excitability (Analgesia) Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: this compound signaling pathway.

Experimental Workflow for Antinociception Study

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Acclimation of Mice (Habituation to restrainer) Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Injection Administer this compound (i.v., s.c., i.p., or i.c.v.) Baseline->Injection Post_measure Measure Post-Treatment Tail-Flick Latency (at various time points) Injection->Post_measure Analysis Data Analysis (%MPE Calculation) Post_measure->Analysis

References

Application Notes and Protocols: Assessing Deltorphin I Analgesia with the Tail-Flick Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide and a highly selective agonist for the delta (δ)-opioid receptor. Its potent analgesic properties make it a significant subject of interest in pain research and the development of novel pain therapeutics. The tail-flick test is a widely used and reliable method for assessing the antinociceptive effects of compounds in rodents. This document provides detailed application notes and protocols for utilizing the tail-flick test to evaluate the analgesic efficacy of this compound.

Data Presentation

The following tables summarize quantitative data from studies assessing the analgesic effects of this compound and its analogs using the tail-flick or tail-immersion tests. These data illustrate the dose-dependent and time-dependent analgesic response to δ-opioid receptor activation.

Table 1: Analgesic Effect of this compound in Mice

Dosage (intracerebroventricular)Peak Analgesic Response (Tail-Flick Latency)Time to Peak EffectReference
20 µ g/mouse 8.36 ± 0.28 s (Day 1)10 minutes[1]
20 µ g/mouse 4.53 ± 0.14 s (Day 4, demonstrating tolerance)10 minutes[1]

Table 2: Antinociceptive Effects of Deltorphin Analogs in Rats (Tail-Immersion Test)

CompoundDosage (intracerebroventricular)Maximal Antinociceptive ResponseTime to Peak EffectReference
DEL-65 nmolDose-dependent increase in latency45 minutes[2][3]
DEL-610 nmolDose-dependent increase in latency45 minutes[2][3]
DEL-620 nmolMost effective dose45 minutes[2][3]
DK-45 nmolDose-dependent increase in latency45 minutes[2][3]
DK-410 nmolDose-dependent increase in latency45 minutes[2][3]
DK-420 nmolMost effective dose45 minutes[2][3]
Morphine (Reference)13 nmolHigh antinociceptive effectNot specified[2][3]

Experimental Protocols

Two primary methods of the tail-flick test are commonly employed: the radiant heat method and the hot water immersion method. Both are detailed below.

Protocol 1: Radiant Heat Tail-Flick Test

This method uses a focused beam of light as the heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source (e.g., Ugo Basile Tail Flick Unit, IITC Model 336)

  • Animal restrainers (appropriate size for rats or mice)

  • This compound solution

  • Vehicle solution (e.g., sterile saline)

  • Syringes and needles for administration (e.g., for intracerebroventricular injection)

  • Stopwatch (if not integrated into the apparatus)

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment begins. To reduce stress, handle the animals and place them in the restrainers for brief periods on 2-3 days preceding the test day.[4][5]

  • Apparatus Setup:

    • Turn on the tail-flick apparatus and allow the heat source to stabilize.

    • Calibrate the heat intensity to a level that produces a baseline tail-flick latency of 2-4 seconds in naive, untreated animals.

    • Set a cut-off time (typically 10-15 seconds) to prevent tissue damage.[4][6] The apparatus will automatically stop the heat stimulus at this time if the animal has not responded.

  • Baseline Latency Measurement:

    • Gently place the animal into the restrainer, leaving the tail exposed.

    • Position the tail over the heat source aperture, typically 3 cm from the tip of the tail.[4][5]

    • Initiate the heat stimulus and start the timer.

    • The timer stops automatically when the animal flicks its tail. Record this baseline latency.

    • Perform three baseline measurements for each animal with an inter-trial interval of at least 5 minutes to avoid sensitization.[7] The average of these three readings will serve as the pre-drug baseline.

  • Drug Administration:

    • Administer this compound or the vehicle solution to the respective groups of animals. The route of administration (e.g., intracerebroventricular, intravenous) will depend on the experimental design.

  • Post-Treatment Latency Measurement:

    • At predetermined time points after drug administration (e.g., 10, 20, 30, 45, 60 minutes), repeat the tail-flick latency measurement as described in step 3.

    • A significant increase in tail-flick latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

  • Data Analysis:

    • Calculate the mean tail-flick latency for each treatment group at each time point.

    • Data can also be expressed as the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Cleaning: Clean the apparatus and restrainers with 70% ethanol between animals to remove olfactory cues.

Protocol 2: Hot Water Tail-Immersion Test

This method involves immersing the animal's tail in a temperature-controlled water bath.

Materials:

  • Thermostatically controlled water bath

  • Beaker

  • Thermometer

  • Animal restrainers (e.g., a towel or a specialized restrainer)

  • This compound solution

  • Vehicle solution (e.g., sterile saline)

  • Syringes and needles for administration

  • Stopwatch

  • Paper towels for drying

Procedure:

  • Acclimation: As described in the radiant heat protocol, acclimate the animals to the testing environment and handling.

  • Apparatus Setup:

    • Set the water bath to the desired temperature, typically between 50°C and 55°C.[8] The temperature should be stable and monitored throughout the experiment.

    • Establish a cut-off time, usually 10-20 seconds, to prevent tissue damage.[2][8]

  • Baseline Latency Measurement:

    • Gently restrain the animal, leaving the tail free.

    • Immerse the distal 3-4 cm of the tail into the hot water.[1]

    • Start the stopwatch immediately upon immersion.

    • Stop the stopwatch as soon as the animal flicks or withdraws its tail from the water. Record this baseline latency.

    • If the animal does not respond by the cut-off time, remove the tail and record the latency as the cut-off time.

    • Perform three baseline measurements for each animal with an appropriate inter-trial interval (e.g., 5-20 minutes).[9] The average of these readings is the pre-drug baseline.

  • Drug Administration:

    • Administer this compound or the vehicle solution to the respective animal groups.

  • Post-Treatment Latency Measurement:

    • At specified time intervals post-administration, measure the tail-flick latency as described in step 3.

  • Data Analysis:

    • Analyze the data as described in the radiant heat protocol.

  • Post-Procedure Care: Gently dry the animal's tail with a paper towel before returning it to its home cage.[8]

Mandatory Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase acclimation Animal Acclimation baseline Measure Baseline Tail-Flick Latency (3x) acclimation->baseline Handle and habituate to restrainer drug_admin Administer this compound or Vehicle baseline->drug_admin post_treatment Measure Tail-Flick Latency at Time Points drug_admin->post_treatment data_analysis Data Analysis (%MPE) post_treatment->data_analysis

Caption: Experimental workflow for the tail-flick test.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response deltorphin This compound receptor δ-Opioid Receptor (GPCR) deltorphin->receptor Binds to gi_protein Gi/o Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (Ca2+, K+) gi_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases production of neurotransmitter_release Reduced Neurotransmitter Release camp->neurotransmitter_release Leads to hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization hyperpolarization->neurotransmitter_release analgesia Analgesia neurotransmitter_release->analgesia

Caption: this compound signaling pathway leading to analgesia.

References

In Vitro Binding Affinity Assays for Deltorphin I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide with high affinity and selectivity for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] The delta-opioid system is a key target for the development of novel therapeutics for pain management, mood disorders, and other neurological conditions.[3] Accurate determination of the binding affinity of this compound and its analogs to the delta-opioid receptor is crucial for structure-activity relationship (SAR) studies and drug candidate selection. This document provides detailed application notes and protocols for conducting in vitro binding affinity assays for this compound.

Key Concepts in Receptor Binding Assays

In vitro binding assays are essential tools to quantify the interaction between a ligand (e.g., this compound) and its receptor. The most common types of assays are:

  • Saturation Binding Assays: These experiments determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[4]

  • Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. The result is typically expressed as the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki).[5]

Signaling Pathway of the Delta-Opioid Receptor

Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/Go-coupled receptor, its activation typically leads to inhibitory effects on neuronal function.[6]

delta_opioid_signaling Deltorphin This compound DOR Delta-Opioid Receptor (DOR) Deltorphin->DOR Binds G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates ATP ATP AC->ATP Converts Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Ca_ion->Neuronal_Activity Reduced Influx K_ion->Neuronal_Activity Increased Efflux

Delta-Opioid Receptor Signaling Pathway

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities of this compound and other relevant opioid ligands for the delta (δ), mu (μ), and kappa (κ) opioid receptors.

LigandReceptorAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Kd (nM)Reference
[D-Ala2]this compoundδCompetition[³H][D-Ala2]this compoundRat Brain Membranes~0.063--[7]
[¹²⁵I][D-Ala2]this compoundδSaturation[¹²⁵I][D-Ala2]this compoundMouse Brain Membranes--0.5[8]
DeltorphinδCompetition[³H][D-Ala2]this compoundRat Brain Membranes0.230.35-[7]
DPDPEδCompetition[³H][D-Ala2]this compoundRat Brain Membranes1.62.4-[7]
NaltrindoleδCompetition--0.18--

DPDPE: [D-Pen²,D-Pen⁵]enkephalin

LigandReceptor Selectivity (Ki ratio μ/δ)
[¹²⁵I][D-Ala2]this compound1388
Deltorphin>20000
DPDPE>3000

Experimental Protocols

Protocol 1: Preparation of Rodent Brain Membranes

This protocol describes the preparation of crude membrane homogenates from rodent brain tissue, which are a rich source of opioid receptors.

Materials:

  • Whole rodent brains (rat or mouse)

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Ice-cold Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Sucrose solution (10% w/v) in Assay Buffer

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Euthanize the animal according to approved institutional guidelines and immediately dissect the whole brain.

  • Place the brain tissue in ice-cold Lysis Buffer.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[9]

  • Carefully collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in Assay Buffer containing 10% sucrose as a cryoprotectant.[9]

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquot the membrane suspension and store at -80°C until use.

membrane_prep_workflow start Start: Rodent Brain Dissection homogenize Homogenize in Ice-Cold Lysis Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g, 3 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (20,000 x g, 10 min) supernatant1->centrifuge2 pellet1 Resuspend Pellet in Lysis Buffer centrifuge2->pellet1 centrifuge3 Repeat High-Speed Centrifugation pellet1->centrifuge3 pellet2 Resuspend Pellet in Assay Buffer + Sucrose centrifuge3->pellet2 protein_assay Determine Protein Concentration pellet2->protein_assay store Aliquot and Store at -80°C protein_assay->store

Workflow for Rodent Brain Membrane Preparation
Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the Ki of this compound using a radiolabeled delta-opioid receptor ligand (e.g., [³H][D-Ala²]this compound or [¹²⁵I][D-Ala²]this compound).

Materials:

  • Prepared rodent brain membranes

  • Radioligand (e.g., [³H][D-Ala²]this compound)

  • Unlabeled this compound

  • Non-specific binding control (e.g., 10 µM Naloxone)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I)

  • Liquid scintillation counter or gamma counter

Procedure:

  • On the day of the assay, thaw the membrane preparation on ice and resuspend in the final Assay Buffer to a concentration of 50-120 µg of protein per well.[9]

  • In a 96-well plate, set up the following in duplicate or triplicate:

    • Total Binding: 150 µL of membrane suspension + 50 µL of Assay Buffer + 50 µL of radioligand.

    • Non-specific Binding: 150 µL of membrane suspension + 50 µL of 10 µM Naloxone + 50 µL of radioligand.

    • Competition: 150 µL of membrane suspension + 50 µL of varying concentrations of unlabeled this compound + 50 µL of radioligand.

  • The concentration of the radioligand should be close to its Kd value.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]

  • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[9]

  • Dry the filters for 30 minutes at 50°C.[9]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter (for ³H) or place in tubes and count using a gamma counter (for ¹²⁵I).

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of unlabeled this compound.

  • Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:[10] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = concentration of the radioligand used in the assay.

    • Kd = dissociation constant of the radioligand for the receptor.

competitive_binding_workflow start Start: Prepare Reagents and Membranes plate_setup Set up 96-well Plate: Total, Non-specific, and Competition Wells start->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing drying Dry Filters washing->drying counting Count Radioactivity drying->counting data_analysis Data Analysis: Calculate Specific Binding, IC50, and Ki counting->data_analysis end End: Determine Ki of this compound data_analysis->end

Workflow for Competitive Radioligand Binding Assay

References

Application Notes and Protocols for Quantitative Autoradiography with Radioiodinated Deltorphin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide with high affinity and selectivity for the delta-opioid receptor (DOR), a G-protein coupled receptor involved in pain modulation, mood regulation, and reward pathways. The study of DOR distribution and density in various tissues is crucial for understanding its physiological roles and for the development of novel therapeutics targeting this receptor. Quantitative autoradiography using radioiodinated this compound, such as [¹²⁵I][D-Ala2]deltorphin-I, provides a highly sensitive and specific method for the visualization and quantification of DOR in tissues like the brain.[1][2][3] This document provides detailed protocols for the radioiodination of this compound and its application in quantitative autoradiography, along with data presentation guidelines and representations of the associated signaling pathways.

Data Presentation: Quantitative Binding Data

The following table summarizes representative quantitative data for the binding of radioiodinated this compound analogs to delta-opioid receptors. It is important to note that Bmax and IC50 values can vary significantly depending on the tissue type, species, and specific experimental conditions.

RadioligandPreparationKd (nM)Bmax (fmol/mg tissue)CompetitorIC50 (nM)Reference
[¹²⁵I][D.Ala2]deltorphin-IMouse brain membranes0.5Not ReportedDAGO (μ-agonist)>1000[1]
DTLET (δ-agonist)1.2[1]
[¹²⁵I][D.Ala2]deltorphin-IRat brain sections0.9Not ReportedNot ReportedNot Reported[2]

Note: Kd (dissociation constant) represents the affinity of the radioligand for the receptor. A lower Kd value indicates higher affinity. Bmax (maximum binding capacity) reflects the density of receptors in the tissue. IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

Experimental Protocols

Radioiodination of this compound (Chloramine-T Method)

This protocol describes a common method for radioiodinating peptides containing a tyrosine residue, making them suitable for autoradiography.

Materials:

  • This compound or [D-Ala2]deltorphin-I

  • Na¹²⁵I

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • HPLC system for purification (optional but recommended)

Procedure:

  • In a shielded fume hood, combine 5-10 µg of this compound dissolved in 10 µL of 0.5 M phosphate buffer (pH 7.5).

  • Add 1 mCi (37 MBq) of Na¹²⁵I.

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T (1 mg/mL in phosphate buffer).

  • Allow the reaction to proceed for 60-90 seconds at room temperature with gentle vortexing.

  • Quench the reaction by adding 20 µL of sodium metabisulfite (2 mg/mL in phosphate buffer).

  • Acidify the reaction mixture with 100 µL of 0.1% TFA.

  • Purify the radioiodinated peptide from unreacted ¹²⁵I and other reactants using a pre-equilibrated Sephadex G-10 column, eluting with 0.1% TFA.

  • Collect fractions and measure radioactivity to identify the peptide peak.

  • For higher purity, the collected fractions can be further purified by reverse-phase HPLC.[1]

  • Determine the specific activity of the final product.

Quantitative Autoradiography of Brain Sections

This protocol outlines the steps for localizing and quantifying delta-opioid receptors in brain tissue sections using [¹²⁵I][D-Ala2]deltorphin-I.

Materials:

  • Frozen brain tissue sections (10-20 µm thick), slide-mounted

  • [¹²⁵I][D.Ala2]deltorphin-I

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Bacitracin

  • Unlabeled this compound or Naloxone (for non-specific binding)

  • Autoradiography film or phosphor imaging screens

  • ¹²⁵I standards for calibration

Procedure:

  • Tissue Preparation:

    • Cut frozen brain tissue into 10-20 µm thick coronal or sagittal sections using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the sections for 30 minutes in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA to remove endogenous ligands.

  • Incubation:

    • Incubate the sections for 60-120 minutes in a humid chamber at room temperature in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA, bacitracin (40 µg/mL), and 0.1-0.5 nM [¹²⁵I][D.Ala2]deltorphin-I.

    • For determination of non-specific binding, incubate adjacent sections in the same solution with the addition of a high concentration (e.g., 1 µM) of unlabeled this compound or naloxone.

  • Washing:

    • Wash the slides to remove unbound radioligand. Perform a series of washes in ice-cold 50 mM Tris-HCl buffer (pH 7.4), for example, 3 washes of 5 minutes each.

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette, along with ¹²⁵I standards of known radioactivity concentrations.

    • Expose at -80°C for an appropriate duration (typically 1-7 days, depending on the level of binding and specific activity of the radioligand).

  • Image Analysis:

    • Develop the film or scan the imaging screen.

    • Quantify the optical density of the autoradiograms using a computer-assisted image analysis system.

    • Generate a standard curve from the ¹²⁵I standards to convert optical density values into radioactivity concentrations (fmol/mg tissue).

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region of interest.

Visualizations

Delta-Opioid Receptor Signaling Pathway

The delta-opioid receptor is a class A G-protein-coupled receptor that primarily couples to inhibitory G-proteins (Gi/Go).[4] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that modulates neuronal excitability.

DOR_Signaling cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) GiGo Gi/Go Protein DOR->GiGo Activates beta_arrestin β-Arrestin DOR->beta_arrestin Recruits AC Adenylyl Cyclase GiGo->AC Inhibits Ca_channel Ca²⁺ Channel GiGo->Ca_channel Inhibits K_channel K⁺ Channel GiGo->K_channel Activates cAMP cAMP AC->cAMP Converts Calcium_influx Ca²⁺ Influx (Reduced) Ca_channel->Calcium_influx Potassium_efflux K⁺ Efflux (Increased) K_channel->Potassium_efflux Deltorphin This compound Deltorphin->DOR Binds ATP ATP ATP->AC Neuronal_activity Neuronal Hyperpolarization (Inhibition) Calcium_influx->Neuronal_activity Potassium_efflux->Neuronal_activity Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Delta-opioid receptor signaling cascade.

Experimental Workflow for Quantitative Autoradiography

The following diagram illustrates the key steps involved in performing quantitative autoradiography with radioiodinated this compound.

Autoradiography_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis Tissue_Sectioning 1. Tissue Sectioning (Cryostat) Preincubation 3. Pre-incubation Tissue_Sectioning->Preincubation Radiolabeling 2. Radioiodination of This compound Incubation_Total 4a. Incubation (Total Binding) Radiolabeling->Incubation_Total Incubation_NSB 4b. Incubation (Non-specific Binding) Radiolabeling->Incubation_NSB Preincubation->Incubation_Total Preincubation->Incubation_NSB Washing 5. Washing Incubation_Total->Washing Incubation_NSB->Washing Drying 6. Drying Washing->Drying Exposure 7. Film/Screen Exposure Drying->Exposure Analysis 8. Image Analysis & Quantification Exposure->Analysis

Caption: Workflow for quantitative autoradiography.

References

Application Notes and Protocols for Studying Deltorphin I-Induced Behaviors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide and a highly potent and selective agonist for the delta (δ)-opioid receptor.[1][2] Found in the skin of frogs from the Phyllomedusa genus, it possesses significant analgesic properties and can cross the blood-brain barrier, making it a valuable tool for investigating the role of the δ-opioid system in various physiological and pathological processes, including pain modulation, mood, and addiction.[3][4] These application notes provide detailed experimental designs and protocols for studying the behavioral effects of this compound in preclinical rodent models.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the associated heterotrimeric G-protein (typically Gαi/o) is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.

Deltorphin_I_Signaling_Pathway Deltorphin_I This compound DOR δ-Opioid Receptor (GPCR) Deltorphin_I->DOR Binds to G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Activity Phosphorylates targets leading to Ion_Channels->Neuronal_Activity Alters ion flow leading to

Caption: this compound signaling cascade.

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a standard behavioral assay used to evaluate the rewarding or aversive properties of a substance.[5] An animal learns to associate a specific environment with the effects of the drug.

Experimental Workflow:

CPP_Workflow cluster_0 Phase 1: Pre-Conditioning (Habituation) cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Conditioning (Test) cluster_3 Phase 4: Data Analysis PreTest Day 1-3: Allow free access to all chambers for 15-30 min/day. Record baseline preference. Conditioning_Drug Day 4, 6, 8, 10: Administer this compound and confine to one chamber for 30 min. PreTest->Conditioning_Drug Conditioning_Vehicle Day 5, 7, 9, 11: Administer Vehicle and confine to the other chamber for 30 min. PostTest Day 12: Allow free access to all chambers in a drug-free state. Record time spent in each chamber. Conditioning_Vehicle->PostTest Analysis Calculate CPP Score: (Time in drug-paired chamber) - (Time in vehicle-paired chamber) PostTest->Analysis

Caption: Conditioned Place Preference experimental workflow.

Detailed Protocol:

  • Apparatus: A standard three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be individually housed and habituated to the facility for at least one week before the experiment.

  • Pre-Conditioning (Habituation): For three consecutive days, each animal is placed in the central chamber and allowed to freely explore the entire apparatus for 15-30 minutes. The time spent in each conditioning chamber is recorded to establish baseline preference. A biased design may be used where the drug is paired with the initially non-preferred chamber.[6]

  • Conditioning: This phase typically lasts for 8-10 days. On alternating days, animals receive an injection of either this compound or vehicle (e.g., saline).

    • Drug Days: Administer this compound (e.g., intracerebroventricularly [i.c.v.] or intraperitoneally [i.p.]) and immediately confine the animal to one of the conditioning chambers for 30 minutes.

    • Vehicle Days: Administer the vehicle and confine the animal to the opposite conditioning chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning (Test): One day after the last conditioning session, the partitions between the chambers are removed, and the animal is placed in the central chamber in a drug-free state. The time spent in each conditioning chamber is recorded for 15-20 minutes.

  • Data Analysis: The preference for the drug-paired chamber is calculated as the difference in time spent in the drug-paired chamber during the post-conditioning test versus the pre-conditioning test, or as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.[6]

Quantitative Data Summary:

SpeciesThis compound Dose & RouteConditioning ScheduleCPP Score (Change in time in drug-paired chamber, sec)Reference
Rat1 mg/kg, s.c. (as part of a study on morphine CPP)4 conditioning sessionsDisrupted morphine-induced CPP[6]
Rat10 and 20 nmol, i.c.v. (Deltorphin II analogue)Reinstatement after cocaine CPP extinctionReinstated cocaine-seeking behavior[7]

Note: Specific CPP data for this compound alone is limited in the public domain. The provided data shows its modulatory effects on other drug-induced CPP.

Locomotor Activity Assay

This assay measures the spontaneous motor activity of an animal and is used to assess the stimulant or depressant effects of a compound.

Experimental Workflow:

Locomotor_Workflow cluster_0 Phase 1: Habituation cluster_1 Phase 2: Baseline Measurement cluster_2 Phase 3: Drug Treatment & Testing cluster_3 Phase 4: Data Analysis Habituation Day 1-3: Place animal in the activity chamber for 30-60 min/day to acclimate. Baseline Day 4: Administer vehicle and record locomotor activity for 60-120 min. Habituation->Baseline Drug_Test Day 5: Administer this compound and immediately record locomotor activity for 60-120 min. Baseline->Drug_Test Analysis Quantify parameters such as: - Total distance traveled - Rearing frequency - Time spent in center vs. periphery Drug_Test->Analysis

Caption: Locomotor activity assay experimental workflow.

Detailed Protocol:

  • Apparatus: A square or circular open-field arena (e.g., 40 x 40 x 40 cm) equipped with a grid of infrared beams to automatically track movement. The arena should be in a sound-attenuating chamber with controlled lighting.

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice are suitable. Animals should be acclimated to the testing room for at least 60 minutes before each session.

  • Habituation: For 2-3 consecutive days, place each animal in the center of the open-field arena and allow it to explore freely for 30-60 minutes. This reduces novelty-induced hyperactivity on the test day.

  • Baseline Measurement: On the day before the drug test, administer a vehicle injection and record the locomotor activity for 60-120 minutes to establish a baseline.

  • Drug Treatment and Testing: On the test day, administer this compound via the desired route (e.g., i.c.v. or i.p.). Immediately place the animal in the center of the arena and record its activity for 60-120 minutes.

  • Data Analysis: The automated system will record several parameters. Key metrics include:

    • Total distance traveled (cm)

    • Horizontal activity (number of beam breaks)

    • Vertical activity (rearing, number of upper beam breaks)

    • Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects) The data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

Quantitative Data Summary:

SpeciesDeltorphin II Dose & RouteEffect on Locomotor ActivityObservationReference
Rat (non-habituated)3, 15, 30, 60 nmol, i.c.v.Biphasic: initial decrease followed by an increaseThe initial decrease was associated with anxiogenic-like signs.[8]
Rat (habituated)0.03, 0.1, 0.3, 3 nmol, i.c.v.Significant, dose-dependent increasesNaltrindole-reversible, indicating δ-opioid receptor mediation.[8]
RatN/A (study focused on antagonists)δ1 and δ2 antagonism reduced activitySuggests a role for endogenous δ-opioid signaling in maintaining activity.[9]
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of this compound.

Detailed Protocol:

  • Surgery: Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest, such as the nucleus accumbens, a key area in the reward pathway.[10] Allow the animal to recover for at least 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[11]

  • Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 10-20 minutes for at least one hour.

  • Drug Administration: Administer this compound systemically (i.p. or s.c.) or locally via reverse dialysis through the probe.

  • Sample Collection: Continue collecting dialysate samples at regular intervals for 2-3 hours post-drug administration.

  • Analysis: Analyze the dialysate samples for the concentration of neurotransmitters, such as dopamine and its metabolites, using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

  • Histology: At the end of the experiment, perfuse the animal and slice the brain to verify the correct placement of the microdialysis probe.

Expected Quantitative Data:

SpeciesDeltorphin II Dose & RouteBrain RegionNeurotransmitter ChangeReference
Rat50.0 nmol, perfusion into NAcNucleus Accumbens (NAc)Significant increase in extracellular dopamine[12]
Rat(DPDPE, a δ-agonist) i.c.v.Nucleus Accumbens (NAc)Significant increase in extracellular dopamine[1]
In Vivo Electrophysiology

This technique directly measures the firing rate of individual neurons in response to this compound, providing a direct assessment of its effects on neuronal activity.

Detailed Protocol:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Drill a small hole in the skull above the target brain region (e.g., ventral tegmental area [VTA], a source of dopamine neurons).

  • Electrode Placement: Slowly lower a recording microelectrode into the target region. Neurons, such as dopamine neurons in the VTA, can be identified by their characteristic firing patterns.[13]

  • Baseline Recording: Once a stable, spontaneously active neuron is isolated, record its baseline firing rate for several minutes.

  • Drug Administration: Administer this compound systemically or locally through a multi-barreled pipette attached to the recording electrode (iontophoresis).

  • Data Recording and Analysis: Record the neuronal firing rate before, during, and after drug administration. The change in firing rate (spikes/second) is the primary measure.

Expected Quantitative Data:

SpeciesDeltorphin Dose & RouteBrain Region/Neuron TypeElectrophysiological EffectReference
Rat1 µM (in vitro slice)VTA GABAergic neuronsSmall inhibition of evoked IPSC amplitude and spontaneous IPSC frequency[14][15]
Rabbit1 mg/kg, i.v.HippocampusDecreased frequency of hippocampal electrical activity[16]

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for investigating the behavioral and neurobiological effects of this compound. By employing these methods, researchers can elucidate the role of the δ-opioid system in various physiological and pathological states, and evaluate the therapeutic potential of δ-opioid receptor agonists. Careful attention to experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable data.

References

Deltorphin I: A Potent and Selective Tool for Delta-Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[1] Originally isolated from the skin of frogs from the Phyllomedusa genus, it has emerged as a powerful pharmacological tool for the study of delta-opioid receptors (DORs).[2][3] Its exceptional affinity and selectivity for DORs over other opioid receptor types, such as mu (MOR) and kappa (KOR), make it an invaluable ligand for elucidating the physiological and pathological roles of this receptor system. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.

Pharmacological Profile of this compound

This compound exhibits a remarkable binding profile, characterized by high affinity for the delta-opioid receptor. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses are mediated specifically through DOR activation.

Quantitative Data Summary

The following tables summarize the binding affinity and selectivity of this compound and its radiolabeled analog for opioid receptors.

Table 1: Binding Affinity of this compound Analogs for Opioid Receptors

LigandReceptorKd (nM)Ki (nM)Reference
[125I][D-Ala2]deltorphin-IDelta (δ)0.5-[4]
This compoundDelta (δ)-Data not available
This compoundMu (μ)-Data not available
This compoundKappa (κ)-Data not available

Table 2: Selectivity of [125I][D-Ala2]deltorphin-I

ParameterValueReference
Ki μ / Ki δ Ratio1388[4]

Signaling Pathway of Delta-Opioid Receptor Activation by this compound

This compound, as a DOR agonist, activates a canonical G-protein coupled receptor (GPCR) signaling cascade. The delta-opioid receptor is coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins, ultimately resulting in a decrease in neuronal excitability.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Deltorphin_I This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_I->DOR Binds to G_protein Gαi/o βγ DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity ↓ PKA activity Ca_channel->Neuronal_Activity ↓ Ca²⁺ influx K_channel->Neuronal_Activity ↑ K⁺ efflux

DOR Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a pharmacological tool.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and density (Bmax) of this compound to delta-opioid receptors using a radiolabeled version of the ligand, such as [3H]-Deltorphin I or [125I][D-Ala2]deltorphin-I.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from brain tissue or DOR-expressing cells) Incubation 2. Incubation - Membranes - Radioligand ([³H]-Deltorphin I) - ± Unlabeled this compound (for non-specific binding) Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantification (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (Scatchard or non-linear regression analysis to determine Kd and Bmax) Counting->Analysis

Radioligand Binding Workflow

Materials:

  • Membrane preparation from DOR-expressing cells or brain tissue

  • [3H]-Deltorphin I (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize DOR-expressing cells or brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 100 µL of membrane suspension (10-20 µg protein), 50 µL of varying concentrations of [3H]-Deltorphin I (e.g., 0.1-10 nM), and 50 µL of binding buffer.

    • Non-specific Binding: Add 100 µL of membrane suspension, 50 µL of varying concentrations of [3H]-Deltorphin I, and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the DOR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

GTPgS_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from DOR-expressing cells) Incubation 2. Incubation - Membranes - [³⁵S]GTPγS - GDP - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantification (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (Non-linear regression to determine EC₅₀ and Eₘₐₓ) Counting->Analysis

GTPγS Binding Assay Workflow

Materials:

  • Membrane preparation from DOR-expressing cells

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • This compound

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 25 µL of varying concentrations of this compound (e.g., 10-10 to 10-5 M).

    • 25 µL of membrane suspension (5-10 µg protein).

    • 50 µL of GDP (final concentration 10 µM).

    • 50 µL of [35S]GTPγS (final concentration 0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity.

  • Data Analysis: Plot the stimulated binding (as a percentage of basal) against the log concentration of this compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Adenylyl Cyclase Inhibition Assay

This assay measures the functional consequence of DOR activation by this compound, which is the inhibition of adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels.

Materials:

  • DOR-expressing cells (e.g., CHO or HEK293 cells)

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture: Plate DOR-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10-12 to 10-6 M) for 15 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit and plate reader.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production by this compound. Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Analgesia Assay (Hot Plate Test)

This behavioral assay assesses the analgesic properties of this compound in animal models. The hot plate test measures the latency of the animal to react to a thermal stimulus.

Materials:

  • Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • This compound dissolved in sterile saline

  • Syringes for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal on the hot plate and record the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle (saline) via the desired route (e.g., i.c.v. at 1-10 nmol/animal or i.p. at 1-10 mg/kg).

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the analgesic effect of this compound.

Conclusion

This compound stands as a cornerstone pharmacological tool for the investigation of the delta-opioid receptor system. Its high affinity and selectivity, coupled with its potent agonist activity, enable researchers to dissect the intricate roles of DORs in various physiological and pathological processes, from pain modulation to neuropsychiatric disorders. The detailed protocols provided herein offer a robust framework for utilizing this compound to advance our understanding of DOR pharmacology and facilitate the development of novel therapeutics targeting this important receptor.

References

Application Notes & Protocols: Techniques for Measuring Deltorphin I Effects on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deltorphin I is a naturally occurring heptapeptide and a highly selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1] The activation of DORs plays a crucial role in modulating various physiological processes, including pain perception, emotional responses, and reward pathways.[2] At the cellular level, DOR activation generally leads to an inhibition of neuronal activity.[2][3] This is achieved through presynaptic mechanisms that reduce neurotransmitter release and postsynaptic mechanisms that hyperpolarize the neuron.[3] Measuring the precise effects of this compound on neuronal firing is essential for understanding its therapeutic potential and mechanism of action. This document provides detailed protocols for key electrophysiological techniques used to quantify these effects.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating DORs. Canonically, these receptors couple to inhibitory G-proteins (Gαi/o).[4] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors to reduce neuronal excitability. The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels (CaVs), reducing neurotransmitter release.[4][5] Simultaneously, it can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, leading to potassium efflux, hyperpolarization, and a decreased likelihood of firing an action potential.

Deltorphin_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Deltorphin_pre This compound DOR_pre Delta-Opioid Receptor (DOR) Deltorphin_pre->DOR_pre Binds Gi_o_pre Gαi/o DOR_pre->Gi_o_pre Activates G_beta_gamma_pre Gβγ Gi_o_pre->G_beta_gamma_pre Dissociates CaV Voltage-Gated Ca²⁺ Channel (CaV) G_beta_gamma_pre->CaV Inhibits Vesicle Neurotransmitter Vesicle CaV->Vesicle Blocks Ca²⁺ Influx Release Reduced Release Vesicle->Release Deltorphin_post This compound DOR_post Delta-Opioid Receptor (DOR) Deltorphin_post->DOR_post Binds Gi_o_post Gαi/o DOR_post->Gi_o_post Activates G_beta_gamma_post Gβγ Gi_o_post->G_beta_gamma_post Dissociates GIRK GIRK Channel (K⁺ Channel) G_beta_gamma_post->GIRK Activates Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization K⁺ Efflux

Caption: this compound signaling pathways in neurons.

Experimental Techniques and Protocols

The "gold standard" for analyzing the electrical properties of neurons is the patch-clamp technique.[6] Other valuable methods for in vivo and network-level analysis include single-unit recording and multi-electrode arrays (MEAs).

This technique allows for high-fidelity recording of a single neuron's electrical activity, making it ideal for detailed mechanistic studies.[7][8] It can be used in two main configurations: voltage-clamp to measure ionic currents and current-clamp to measure changes in membrane potential and action potential firing.[6]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Brain Slices (e.g., hippocampus, cortex) B Prepare Artificial Cerebrospinal Fluid (aCSF) and Internal Solution A->B C Pull Glass Micropipette (4-8 MΩ resistance) B->C D Transfer Slice to Recording Chamber E Approach Neuron and Form Gigaohm (GΩ) Seal D->E F Rupture Membrane to Achieve Whole-Cell Configuration E->F G Record Baseline Activity (Current- or Voltage-Clamp) F->G H Bath-apply this compound (e.g., 100 nM - 1 µM) G->H I Record Post-Drug Activity H->I J Washout and/or apply Antagonist (e.g., Naltrindole) I->J K Analyze Firing Rate, RMP, Input Resistance (Current-Clamp) I->K L Analyze PSC Frequency, Amplitude, and Kinetics (Voltage-Clamp) I->L

Caption: Experimental workflow for whole-cell patch-clamp.

Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution (a modified aCSF).

    • Cut 250-300 µm thick coronal or sagittal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF (e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose) and allow them to recover for at least 1 hour at room temperature.[6]

  • Recording:

    • Place a single slice in the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF (~1.5-2 mL/min).[6]

    • Fill a glass micropipette (4-8 MΩ) with internal solution (e.g., K-gluconate based).

    • Under visual guidance, approach a neuron in the target brain region (e.g., prefrontal cortex, hippocampus).

    • Apply gentle positive pressure while approaching the cell. Upon contact, release pressure and apply gentle negative pressure to form a GΩ seal.

    • Apply a brief pulse of strong suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record the resting membrane potential (RMP) and inject current steps to elicit action potentials. Record baseline firing frequency for 5-10 minutes.

    • Voltage-Clamp: Hold the neuron at a specific voltage (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV for inhibitory postsynaptic currents, IPSCs) and record spontaneous or evoked activity.

    • Introduce this compound into the perfusing aCSF at the desired concentration (e.g., 1 µM).

    • Record the neuronal activity for 10-15 minutes in the presence of the drug.

    • To confirm the effect is DOR-mediated, perform a washout or apply a DOR-selective antagonist like naltrindole.

This technique measures the firing of individual neurons in an anesthetized or awake, behaving animal, providing insights into the effects of this compound on neuronal activity within an intact circuit.[9][10]

Protocol: In Vivo Extracellular Recording

  • Animal Preparation:

    • Anesthetize the animal (e.g., with urethane or isoflurane) and mount it in a stereotaxic frame.[10]

    • Perform a craniotomy over the brain region of interest.

  • Electrode Placement and Recording:

    • Slowly lower a microelectrode (e.g., tungsten or carbon-filled glass) into the target area using stereotaxic coordinates.

    • Identify single-unit activity based on spike amplitude and waveform.

    • Record the baseline spontaneous firing rate of an isolated neuron for a stable period (e.g., 10-20 minutes).

  • Drug Administration and Data Acquisition:

    • Administer this compound systemically (e.g., intravenously) or locally via microiontophoresis.[9] A study in rabbits used an intravenous infusion of 1 mg/kg this compound.[1]

    • Continuously record the firing rate of the same neuron during and after drug administration to observe changes.

    • Analyze the data by comparing the firing frequency before, during, and after drug application.

MEAs are grids of electrodes embedded in a culture dish that allow for non-invasive, simultaneous recording of the electrical activity from a network of cultured neurons over long periods.[11][12] This is useful for studying how this compound affects network-level properties like synchronized bursting.

MEA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate Primary Neurons or iPSC-derived Neurons onto MEA B Culture Neurons until Mature Network Forms (e.g., 2-4 weeks) A->B C Place MEA in Recording Device at 37°C D Record Baseline Spontaneous Network Activity (e.g., 15-30 minutes) C->D E Apply this compound to Culture Medium D->E F Record Network Activity Post-Drug Application E->F G Perform Washout and Record Recovery F->G H Analyze Mean Firing Rate, Burst Frequency, Burst Duration, and Network Synchrony F->H

Caption: Experimental workflow for multi-electrode array (MEA) recording.

Protocol: MEA Recording with Neuronal Cultures

  • Cell Culture:

    • Plate dissociated primary neurons (e.g., from embryonic rodent cortex or hippocampus) or human iPSC-derived neurons onto an MEA plate.

    • Culture the neurons in appropriate media for several weeks until a stable, spontaneously active neuronal network has formed.[11]

  • Recording and Drug Application:

    • Place the MEA plate into the recording system, which maintains temperature and CO₂ levels.

    • Record baseline network activity for at least 15 minutes to establish a stable baseline.

    • Add this compound directly to the culture medium to achieve the final desired concentration.

    • Record the network's response to the drug.

    • To test for recovery, replace the drug-containing medium with fresh medium and continue recording.

  • Data Analysis:

    • Use MEA analysis software to quantify various parameters of network activity, including mean firing rate per electrode, burst frequency, burst duration, and network synchronicity indices. Compare these metrics before and after drug application.

Data Presentation: Expected Effects of this compound

The following tables summarize quantitative data from studies using this compound or other selective DOR agonists to illustrate the expected outcomes of the described experiments.

Table 1: Effects on Postsynaptic Currents (Patch-Clamp Data)

AgonistConcentrationPreparationMeasured ParameterResult (% of Baseline/Control)Reference
DPDPE1 µMMouse Prefrontal Cortex SlicesIPSC Frequency59 ± 4%[13]
DPDPE1 µMMouse Prefrontal Cortex SliceeIPSC Amplitude79 ± 4%[13]
Deltorphin-II1 µMMouse Prefrontal Cortex SliceeIPSC Amplitude41 ± 6%[4]

DPDPE and Deltorphin-II are selective DOR agonists often used interchangeably with this compound in mechanistic studies. sIPSC = spontaneous Inhibitory Postsynaptic Current; eIPSC = evoked Inhibitory Postsynaptic Current.

Table 2: Effects on Neuronal Firing and Activity (In Vitro & In Vivo)

AgonistDose/ConcentrationModelTechniqueMeasured ParameterResultReference
This compound1 mg/kg (IV)Rabbit (in vivo)EEGHippocampal Electrical ActivityDecreased Frequency[1]
Deltorphin1 µMRat Hippocampal Slice (CA1)Patch-ClampM-current (IM) / Ca²⁺ SpikesNo effect[14]
DPDPE1 µMMouse Prefrontal Cortex SlicePatch-ClampPV-IN oIPSC AmplitudeSuppressed to 60 ± 4% of baseline[13]

PV-IN = Parvalbumin-expressing Interneuron; oIPSC = optically-evoked Inhibitory Postsynaptic Current.

These tables demonstrate the predominantly inhibitory effects of DOR activation on neuronal activity, characterized by a reduction in synaptic transmission and overall electrical activity. The specific magnitude of the effect can vary depending on the neuronal population, brain region, and experimental conditions.

References

Application of Deltorphin I in Angiogenesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin I is a naturally occurring heptapeptide and a highly potent and selective agonist for the delta (δ)-opioid receptor.[1][2] Initially identified for its analgesic properties, recent research has unveiled its pro-angiogenic capabilities, making it a molecule of interest in the fields of tissue regeneration, wound healing, and cancer research.[3][4] These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, quantitative effects on endothelial cells, and detailed protocols for key experimental assays.

This compound has been shown to stimulate angiogenesis in a dose-dependent manner.[4][5] This effect is mediated through the activation of δ-opioid receptors on endothelial cells, initiating downstream signaling cascades that promote cell proliferation, migration, and the formation of capillary-like structures.[5] The pro-angiogenic effects of this compound can be antagonized by the non-selective opioid receptor antagonist, naloxone, confirming the involvement of opioid receptors.[4][5]

Data Presentation

The pro-angiogenic effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the available data on its dose-dependent effects.

Table 1: In Vitro Angiogenic Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)

AssayThis compound ConcentrationObserved EffectReference
Cell ProliferationPhysiological ConcentrationsIncreased in a dose-dependent manner[5]
Cell MigrationPhysiological ConcentrationsIncreased in a dose-dependent manner[5]
Tube FormationPhysiological ConcentrationsIncreased in a dose-dependent manner[5]

Table 2: In Vivo Angiogenic Effects of this compound in the Chick Chorioallantoic Membrane (CAM) Assay

This compound Dosage (nmol/embryo)Observed Angiogenic ResponseReference
1Stimulated Angiogenesis[4]
10Dose-dependently Stimulated Angiogenesis[4]
100Dose-dependently Stimulated Angiogenesis[4]

Signaling Pathways

This compound exerts its pro-angiogenic effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR), on endothelial cells. This activation triggers downstream signaling pathways that are crucial for angiogenesis. The proposed signaling cascade involves the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt, as well as the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). These pathways converge to promote endothelial cell survival, proliferation, and migration. Additionally, in a paracrine manner, δ-opioid receptor activation in tumor cells can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and increased expression of Cyclooxygenase-2 (COX-2), resulting in the production of pro-angiogenic factors that act on endothelial cells.[1]

Deltorphin_I_Signaling_Pathway cluster_EC Endothelial Cell cluster_Paracrine Paracrine Signaling (from Tumor Cell) Deltorphin_I This compound dOR δ-Opioid Receptor (GPCR) Deltorphin_I->dOR Binds G_protein Gi/o dOR->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) G_protein->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MAPK->Angiogenesis dOR_tumor δ-Opioid Receptor PI3K_tumor PI3K dOR_tumor->PI3K_tumor Akt_tumor Akt PI3K_tumor->Akt_tumor HIF1a HIF-1α Akt_tumor->HIF1a Stabilizes COX2 COX-2 HIF1a->COX2 Induces Pro_angiogenic_factors Pro-angiogenic Factors (e.g., PGE2) COX2->Pro_angiogenic_factors Produces Pro_angiogenic_factors->Angiogenesis Stimulates

Caption: this compound Signaling Pathway in Angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments to assess the angiogenic effects of this compound are provided below.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • BrdU Cell Proliferation Assay Kit

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) in a low-serum medium. Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubate for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody conjugated to a peroxidase and incubate.

  • Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • HUVECs

  • EGM-2

  • This compound

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well or 12-well plates and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add a low-serum medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM).

  • Capture images of the scratch at 0 hours.

  • Incubate the plates and capture images of the same fields at different time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial scratch area.

Scratch_Wound_Assay_Workflow A Seed HUVECs to Confluence B Create a Scratch with a Pipette Tip A->B C Wash to Remove Detached Cells B->C D Add Medium with This compound C->D E Image at 0 hours D->E F Incubate E->F G Image at Subsequent Time Points F->G H Measure Wound Area and Calculate Closure G->H

Caption: Experimental Workflow for Scratch Wound Assay.

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • EGM-2

  • This compound

  • Matrigel or other basement membrane extract

  • 96-well tissue culture plates

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Resuspend HUVECs in a low-serum medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM).

  • Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5-2.0 x 10⁴ cells/well.

  • Incubate for 4-18 hours.

  • Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses angiogenesis by observing the formation of new blood vessels on the CAM of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • This compound

  • Thermostable, sterile filter paper discs or sponges

  • Egg incubator

  • Stereomicroscope

Protocol:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare sterile filter paper discs or sponges soaked with a solution of this compound at different dosages (e.g., 1, 10, 100 nmol). A vehicle control should also be prepared.

  • Carefully place the disc/sponge on the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • After 48-72 hours of incubation, open the window and observe the CAM.

  • Quantify the angiogenic response by counting the number of blood vessels converging towards the disc/sponge or by using image analysis software to measure vessel density and length.

CAM_Assay_Workflow A Incubate Fertilized Eggs B Create Window in Eggshell A->B C Place this compound-soaked Disc on CAM B->C D Seal Window and Incubate C->D E Observe and Quantify Angiogenesis D->E

Caption: Experimental Workflow for CAM Assay.

Conclusion

This compound is a valuable tool for studying the role of the δ-opioid receptor in angiogenesis. Its pro-angiogenic properties, demonstrated in both in vitro and in vivo models, suggest its potential as a therapeutic agent for conditions requiring enhanced vascularization. The protocols and data presented here provide a foundation for researchers to further investigate the mechanisms of this compound-mediated angiogenesis and explore its translational applications.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Degradation of Deltorphin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the enzymatic degradation of Deltorphin I in brain homogenates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in the brain important?

This compound is a naturally occurring opioid heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂.[1][2] It is a highly potent and selective agonist for the delta (δ)-opioid receptor.[1][2] Understanding its enzymatic degradation in the brain is crucial for developing it as a potential therapeutic agent, as its stability directly impacts its half-life, bioavailability at the target receptor, and overall efficacy.[3][4]

Q2: What enzymes are primarily responsible for this compound degradation in brain tissue?

Studies on deltorphins suggest that metalloendopeptidases are key enzymes in their degradation process. For a similar peptide, deltorphin (DLT), degradation was found to be initiated by the cleavage of the Leu5-Met6 bond by a metalloendopeptidase.[3] While the specific enzymes for this compound are not fully elucidated, it is highly probable that metalloendopeptidases present in the brain synaptosomal membrane fraction play a significant role.[3]

Q3: How stable is this compound in brain homogenates?

This compound, which contains a D-Alanine at position 2, is significantly more resistant to degradation than other peptides.[3][5] However, it is still subject to enzymatic breakdown. Its stability can vary based on the specific experimental conditions and the source of the brain tissue.

Quantitative Data Summary

The stability of various deltorphin peptides has been assessed in brain homogenates. The data highlights the enhanced stability of analogs containing a D-amino acid in the second position.

PeptideSequencePreparationHalf-life (t½)Reference
[D-Ala2]this compound Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂15% Mouse Brain Membrane Homogenate4.8 hours[4]
Deltorphin A (DEL-A)Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂Rat Brain Homogenate57.4 minutes[5]
Deltorphin C (DEL-C)Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂Rat Brain HomogenateStrongly Resistant[5]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro this compound degradation assay using brain homogenates.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Degradation Assay cluster_analysis Phase 3: Analysis A Brain Tissue Homogenization B Protein Quantification (e.g., Bradford Assay) A->B C Preparation of Homogenate Aliquots B->C D Incubate Homogenate with this compound at 37°C C->D Start Experiment E Collect Samples at Various Time Points D->E F Stop Reaction (e.g., Acid Quench, Heat) E->F G Centrifuge & Collect Supernatant F->G Proceed to Analysis H Analyze by RP-HPLC G->H I Quantify Remaining This compound H->I J Calculate Degradation Rate / Half-life I->J

Caption: Workflow for this compound degradation assay.

Troubleshooting Guide

Problem 1: My this compound is degrading much faster than expected (t½ << 4.8 hours).

  • Question: Did you add protease inhibitors?

    • Answer: The brain homogenate contains a cocktail of proteases. While the goal is to study natural degradation, if the rate is too rapid for accurate measurement, consider adding a broad-spectrum protease inhibitor cocktail initially to establish a baseline, and then use specific inhibitors to identify the responsible enzyme class.

  • Question: Is your protein concentration too high?

    • Answer: The degradation rate is dependent on enzyme concentration. Ensure your total protein concentration in the assay is consistent with published protocols (e.g., 2 mg/mL).[6] Use a protein quantification method like the Bradford or BCA assay to normalize your homogenates.

  • Question: Is the incubation temperature correct?

    • Answer: Enzymatic activity is highly temperature-dependent. Ensure your incubation is performed at a stable 37°C.[6]

Problem 2: I am not observing any significant degradation of this compound.

  • Question: How was your brain homogenate prepared and stored?

    • Answer: Repeated freeze-thaw cycles can denature enzymes and reduce their activity. Use freshly prepared homogenates or aliquots that have been frozen once at -80°C.

  • Question: Is your analytical method (e.g., HPLC) sensitive enough?

    • Answer: Ensure your HPLC method can resolve this compound from its potential degradation products. Small N-terminal truncations may not result in a large shift in retention time. Check the lower limit of quantification (LLOQ) for your method.

  • Question: Is the incubation time long enough?

    • Answer: Given the relatively high stability of this compound, you may need to extend your incubation time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to observe a significant decrease in the parent peptide.

Proposed Degradation Pathway and Troubleshooting Logic

The following diagrams illustrate the likely cleavage sites of this compound and a logical flow for troubleshooting unexpected results.

G cluster_products Potential Degradation Products DeltorphinI Tyr D-Ala Phe Asp Val Val Gly-NH₂ P1 DI (1-6) DeltorphinI:f6->P1 Metalloendopeptidase? P2 DI (1-5) DeltorphinI:f5->P2 Cleavage Site P3 DI (1-4) DeltorphinI:f4->P3 Cleavage Site

Caption: Proposed degradation pathway for this compound.

G start Unexpected Result q_rate Degradation Rate Issue? start->q_rate q_fast Too Fast? q_rate->q_fast Yes q_slow Too Slow / None? q_rate->q_slow No sol_fast1 Check Protein Conc. q_fast->sol_fast1 Yes sol_fast2 Use Inhibitors q_fast->sol_fast2 Also consider sol_slow1 Check Homogenate Viability (Fresh/Storage) q_slow->sol_slow1 Yes sol_slow2 Extend Incubation Time sol_slow1->sol_slow2 If OK sol_slow3 Verify HPLC Sensitivity sol_slow2->sol_slow3 If still no degradation

Caption: Troubleshooting logic for degradation assays.

Detailed Experimental Protocol

Objective: To determine the in vitro degradation rate of this compound in crude rat brain homogenates.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 37°C

  • This compound stock solution (e.g., 1 mM in water)

  • Protein assay reagents (e.g., Bradford)

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • Incubator or water bath at 37°C

  • Homogenizer (e.g., Polytron)

  • Centrifuge

Procedure:

  • Preparation of Brain Homogenate:

    • On ice, homogenize whole rat brains in 10 volumes (w/v) of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[7]

    • Collect the supernatant (crude membrane preparation) and determine the total protein concentration using a Bradford or similar assay.

    • Dilute the supernatant with Homogenization Buffer to a final protein concentration of 2 mg/mL.[6] Keep on ice.

  • Degradation Reaction:

    • For each time point (e.g., 0, 30, 60, 120, 240, 480 min), prepare a reaction tube.

    • Pre-warm the diluted brain homogenate (2 mg/mL) to 37°C for 10 minutes.

    • To start the reaction, add this compound to the homogenate to achieve a final concentration of 0.1 mM.[6] The final reaction volume can be 200 µL.[6]

    • Incubate the tubes at 37°C with gentle shaking.

  • Sample Collection and Reaction Quenching:

    • At each designated time point, take the corresponding tube from the incubator.

    • Immediately stop the reaction by adding an equal volume of ice-cold 10% TCA. The "T=0" sample should be quenched immediately after adding the peptide.

    • Vortex and incubate the tubes on ice for 15 minutes to allow for protein precipitation.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the remaining this compound and any soluble degradation products.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 220 or 280 nm).

    • Quantify the peak area corresponding to intact this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Determine the degradation rate and calculate the half-life (t½) of the peptide under these conditions.

References

Technical Support Center: Enhancing the In Vivo Stability of Deltorphin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo stability of Deltorphin I.

Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of this compound in biological matrices?

A1: this compound, also known as [D-Ala2]this compound or Deltorphin C, possesses a degree of inherent resistance to enzymatic degradation due to the presence of a D-alanine residue at position 2.[1][2] This substitution protects the peptide from cleavage by certain aminopeptidases.[3] Studies have shown that this compound is highly resistant to degradation in rat plasma and strongly resistant in rat brain homogenates.[1] One study reported a half-life of 4.8 hours for [D-Ala2]this compound in mouse brain homogenates.[4]

Q2: What are the primary mechanisms of this compound degradation in vivo?

A2: While the D-Ala2 residue provides significant protection, this compound can still be susceptible to other peptidases. The primary degradation pathways for opioid peptides, in general, involve cleavage by various peptidases present in plasma, brain, and other tissues.[5][6] For this compound, degradation can still occur at other peptide bonds, although specific enzyme culprits are not extensively detailed in the literature.

Q3: What are the most common chemical modifications to improve this compound stability?

A3: Several chemical modification strategies have been explored to enhance the stability of this compound:

  • Amino Acid Substitution: Replacing specific amino acids with unnatural or conformationally restricted amino acids can improve stability. For instance, substitutions at positions 4 and 5 have been shown to be critical for biological stability.[4]

  • N-terminal Modification: Addition of amino acids to the N-terminus can influence stability.[4]

  • Glycosylation: The addition of sugar moieties to the peptide backbone can shield it from proteolytic enzymes and improve metabolic stability.[7][8]

Q4: How does improving stability affect the blood-brain barrier (BBB) penetration of this compound?

A4: Deltorphins naturally exhibit an unusually high rate of blood-brain barrier penetration.[9][10][11] This transport is not mediated by opioid receptors but may involve a countertransport system with L-glutamine.[9][10] Modifications aimed at improving stability can have varied effects on BBB permeability. Some analogs with increased stability have shown similar or slightly decreased permeability coefficients.[4] Therefore, it is crucial to assess BBB penetration in parallel with stability studies.

Q5: Are there drug delivery systems that can enhance the in vivo stability of this compound?

A5: Yes, encapsulating this compound in nanocarrier systems can protect it from enzymatic degradation and improve its pharmacokinetic profile.[12][13] Liposomes and polymeric nanoparticles are promising delivery vehicles that can enhance the stability and targeted delivery of peptide drugs like this compound.[12][14]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Plasma Stability Assay
Possible Cause Troubleshooting Steps
Enzymatic Activity in Plasma Ensure proper handling and storage of plasma to minimize pre-analytical variability. Use protease inhibitor cocktails, being mindful of their potential interference with the assay.
Incorrect Incubation Conditions Verify that the incubation temperature is maintained at 37°C and that the pH of the buffer is stable throughout the experiment.
Low Purity of Synthetic Peptide Confirm the purity of the synthesized this compound using HPLC and mass spectrometry. Impurities may be less stable and give a false impression of rapid degradation.
Adsorption to Labware Use low-protein-binding tubes and pipette tips to prevent loss of peptide due to adsorption, which can be misinterpreted as degradation.
Issue 2: Inconsistent Results in Brain Homogenate Stability Assay
Possible Cause Troubleshooting Steps
Variability in Homogenate Preparation Standardize the brain homogenization protocol, including buffer composition, tissue-to-buffer ratio, and homogenization intensity, to ensure consistency between batches.
Incomplete Enzyme Inhibition at Time Zero Ensure immediate and effective termination of the enzymatic reaction at each time point. This can be achieved by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
Freeze-Thaw Cycles of Homogenate Aliquot the brain homogenate after preparation to avoid repeated freeze-thaw cycles, which can affect enzyme activity.
Analytical Method Variability Validate the HPLC method for reproducibility. Ensure consistent peak integration and calibration curves.
Issue 3: Low Yield or Purity of Synthesized this compound Analogs
Possible Cause Troubleshooting Steps
Incomplete Coupling Reactions During solid-phase peptide synthesis, use a sufficient excess of amino acid and coupling reagents. Monitor coupling efficiency using a ninhydrin test.[3]
Side Reactions During Cleavage Optimize the cleavage cocktail and scavenger conditions to minimize side reactions, especially for sensitive amino acid residues.
Inefficient Purification Use an appropriate gradient and column for reversed-phase HPLC purification. Collect narrow fractions and analyze them by mass spectrometry to identify the correct product.
Peptide Aggregation During purification and handling, use appropriate solvents and pH conditions to prevent aggregation. Sonication can sometimes help to disaggregate the peptide.

Data Presentation

Table 1: In Vitro Stability of this compound and Analogs

PeptideBiological MatrixHalf-life (t1/2)Reference
Deltorphin A (DEL-A)Rat Plasma131.6 min[1]
Deltorphin A (DEL-A)Rat Brain Homogenate57.4 min[1]
This compound (DEL-C)Rat PlasmaFully Resistant[1]
This compound (DEL-C)Rat Brain HomogenateStrongly Resistant[1]
[D-Ala2]this compoundMouse Brain Homogenate (15%)4.8 hours[4]
[D-Ala2, Ser4, D-Ala5]deltorphinMouse Brain Homogenate (15%)> 15 hours[4]

Table 2: In Vitro Blood-Brain Barrier Permeability of this compound Analogs

PeptidePermeability Coefficient (PC; x10⁻⁴ cm/min)Reference
[D-Ala2]deltorphin II23.49 ± 2.42[4]
[Arg0, D-Ala2]deltorphin II19.06 ± 3.73[4]
[Pro-1, Pro0, D-Ala2]deltorphin II22.22 ± 5.93[4]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Brain Homogenate
  • Preparation of Brain Homogenate: Homogenize mouse brain tissue in a suitable buffer (e.g., 15% w/v in Tris-HCl, pH 7.4) on ice. Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant for the assay.

  • Incubation: Pre-warm the brain homogenate to 37°C. Add this compound or its analog to a final concentration of 0.1 mM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid or cold acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples at high speed to pellet precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reversed-phase HPLC to quantify the remaining amount of the parent peptide.[15][16]

Protocol 2: Solid-Phase Peptide Synthesis of this compound Analogs
  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

  • Amino Acid Coupling: Perform stepwise coupling of Fmoc-protected amino acids using a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane, and thioanisole).

  • Purification: Purify the crude peptide by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[3][17]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability In Vitro Stability Assessment cluster_bbb Blood-Brain Barrier Permeability synthesis Solid-Phase Peptide Synthesis of this compound Analog purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization incubation Incubation with Plasma or Brain Homogenate characterization->incubation Purity Confirmed Peptide sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis RP-HPLC Analysis quenching->analysis data_analysis Calculation of PC analysis->data_analysis Stability Data in_vitro_model In Vitro BBB Model (e.g., Transwell Assay) permeability_assay Permeability Measurement in_vitro_model->permeability_assay permeability_assay->data_analysis

Caption: Experimental workflow for synthesis and evaluation of this compound analogs.

signaling_pathway Deltorphin_I This compound Analog delta_receptor δ-Opioid Receptor Deltorphin_I->delta_receptor Binds g_protein Gi/o Protein delta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation g_protein->ion_channels Modulates cAMP ↓ cAMP adenylyl_cyclase->cAMP analgesia Analgesia cAMP->analgesia ion_channels->analgesia

Caption: Simplified signaling pathway of this compound at the δ-opioid receptor.

logical_relationship cluster_strategies Stability Enhancement Strategies cluster_modifications Modification Types cluster_delivery Delivery Vehicles goal Goal: Improved In Vivo Stability of this compound modifications Chemical Modifications goal->modifications delivery Drug Delivery Systems goal->delivery aa_sub Amino Acid Substitution modifications->aa_sub n_term_mod N-terminal Modification modifications->n_term_mod glycosylation Glycosylation modifications->glycosylation liposomes Liposomes delivery->liposomes nanoparticles Nanoparticles delivery->nanoparticles

Caption: Strategies for improving the in vivo stability of this compound.

References

Deltorphin I solubility in formic acid and DMSO solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Deltorphin I in formic acid and DMSO solutions. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound can be dissolved in either DMSO or a formic acid solution. The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with downstream applications.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 22.5 mg/mL (29.26 mM) to 25 mg/mL (32.52 mM).[1][2] To achieve this, sonication is often recommended.[1] It is also crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[2]

Q3: What is the solubility of this compound in formic acid?

A3: this compound is soluble in a 20% formic acid solution at a concentration of up to 1 mg/mL.[3][4][5]

Q4: How should I store this compound solutions?

A4: Once dissolved, it is recommended to aliquot the this compound solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles to maintain the integrity of the peptide.[4][6]

Troubleshooting Guide

Issue: My this compound is not fully dissolving in DMSO.

  • Solution 1: Use Sonication. As recommended by suppliers, sonicating the solution can aid in the dissolution of this compound.[1]

  • Solution 2: Gentle Heating. Gently warming the solution to 37°C can help increase solubility.[4]

  • Solution 3: Ensure Solvent Quality. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent.[2] Use fresh, high-purity, anhydrous DMSO for the best results.[2]

Issue: I am observing precipitation in my this compound solution after storage.

  • Solution 1: Re-dissolve with Sonication/Heating. If precipitation occurs after thawing, try sonicating or gently warming the solution to bring the peptide back into solution.

  • Solution 2: Check Storage Conditions. Ensure that your solutions are stored at the recommended temperatures (-20°C or -80°C) and that the vials are properly sealed to prevent solvent evaporation.[6]

  • Solution 3: Avoid Repeated Freeze-Thaw Cycles. Aliquoting the stock solution into smaller, single-use volumes can prevent the degradation that may occur with multiple freeze-thaw cycles.[4][6]

Data Presentation: this compound Solubility

SolventConcentrationMolarityNotes
DMSO22.5 mg/mL29.26 mMSonication is recommended.[1]
DMSO25 mg/mL32.52 mMUse of ultrasonic and fresh DMSO is advised.[2]
20% Formic Acid1 mg/mLN/A

Experimental Protocols & Workflows

Protocol: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 25 mg/mL).

  • Dissolution: Vortex the vial briefly to mix. For complete dissolution, place the vial in an ultrasonic bath for a few minutes. If needed, gently warm the solution to 37°C.

  • Storage: Once the peptide is fully dissolved, aliquot the solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Below is a workflow diagram illustrating the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso mix Vortex and Sonicate add_dmso->mix check_sol Visually Inspect for Complete Dissolution mix->check_sol heat Gently Warm to 37°C (if necessary) check_sol->heat Precipitate Remains aliquot Aliquot into Single-Use Vials check_sol->aliquot Dissolved heat->mix store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

References

Technical Support Center: Deltorphin I Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot peptide aggregation in Deltorphin I solutions. The following information is based on established principles of peptide chemistry and available data on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

This compound is a naturally occurring heptapeptide with high affinity and selectivity for the δ-opioid receptor.[1][2][3] Its amino acid sequence is Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[1]

Q2: My this compound solution appears cloudy. What could be the cause?

Cloudiness or turbidity in your this compound solution is a common indicator of peptide aggregation. This can be influenced by several factors including peptide concentration, pH, temperature, and the solvent used.

Q3: How should I store lyophilized this compound and its solutions to minimize aggregation?

For optimal stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. Once in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q4: What are the recommended solvents for dissolving this compound?

This compound is soluble in several solvents. For initial solubilization, sterile, deionized water is a good starting point. If solubility is an issue, the following solvents can be used:

  • Dimethyl sulfoxide (DMSO)

  • 20% formic acid

  • 50% acetonitrile/water

When using an organic solvent like DMSO for initial dissolution, it is recommended to then add this concentrated stock solution dropwise into your aqueous buffer while stirring to prevent precipitation.

Troubleshooting Guide: Preventing this compound Aggregation

Issue 1: Precipitate formation during dissolution.
  • Possible Cause: The peptide concentration may be too high for the chosen solvent, or the pH of the solution may be close to the isoelectric point (pI) of this compound.

  • Solution:

    • Reduce Concentration: Try dissolving a smaller amount of the peptide in the same volume of solvent.

    • Adjust pH: Since this compound contains an aspartic acid residue, its solubility is pH-dependent. Adjusting the pH of the buffer to be at least 2 units away from the pI can increase solubility and reduce aggregation. For acidic peptides like this compound (due to the Aspartic Acid), a slightly basic pH may improve solubility.

    • Use a different solvent: If water is not effective, try one of the recommended organic solvents for initial dissolution.

Issue 2: Solution becomes cloudy over time, even when stored correctly.
  • Possible Cause: This indicates slow aggregation, which can be influenced by storage temperature, exposure to air (oxidation), and interactions with the storage container.

  • Solution:

    • Optimize Storage Temperature: While -20°C is acceptable for short-term storage, -80°C is recommended for longer periods to minimize molecular movement and aggregation kinetics.

    • Inert Gas Overlay: For peptides susceptible to oxidation, overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing can be beneficial.

    • Use of Excipients: Consider the addition of stabilizing excipients. While specific data for this compound is limited, general strategies for peptides include the use of:

      • Sugars (e.g., trehalose, mannitol): These can act as cryoprotectants and stabilizers.

      • Non-ionic surfactants (e.g., Tween 20, Polysorbate 80): These can prevent surface adsorption and reduce aggregation. A low concentration (e.g., 0.01-0.1%) is typically used.

Data Summary

Table 1: Factors Influencing this compound Aggregation and Recommended Mitigation Strategies

FactorInfluence on AggregationRecommended Mitigation Strategy
pH Aggregation is often maximal near the peptide's isoelectric point (pI).Adjust the buffer pH to be at least 2 units above or below the pI. For this compound, which contains an acidic residue (Asp), a slightly basic buffer may be beneficial.
Temperature Higher temperatures generally increase the rate of aggregation.[4]Store stock solutions at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Peptide Concentration Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.Work with the lowest feasible concentration for your experiment. Prepare a concentrated stock and perform a final dilution immediately before use.
Ionic Strength The effect is peptide-specific. Salts can either shield charges and promote aggregation or increase solubility.Empirically test a range of salt concentrations (e.g., 50-150 mM NaCl) to determine the optimal condition for this compound solubility and stability.
Solvent The choice of solvent significantly impacts solubility and stability.For difficult-to-dissolve peptides, use a small amount of an organic solvent like DMSO for initial dissolution, followed by dropwise addition to the aqueous buffer.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Based on the peptide's charge characteristics (this compound is acidic due to the Asp residue), select an appropriate initial solvent. Start with sterile, deionized water.

  • If solubility in water is limited, try adding a small amount of a suitable organic solvent such as DMSO to the lyophilized peptide to create a concentrated stock.

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Slowly add the concentrated stock solution dropwise to your final experimental buffer with constant gentle stirring.

  • Visually inspect the solution for any signs of precipitation or turbidity.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy

A simple method to monitor aggregation is to measure the turbidity of the solution.

  • Prepare your this compound solution at the desired concentration in the final experimental buffer.

  • Measure the absorbance of the solution at a wavelength of 340-400 nm using a UV-Vis spectrophotometer immediately after preparation. This will serve as your baseline (T=0).

  • Incubate the solution under the desired experimental conditions (e.g., specific temperature, time).

  • At various time points, repeat the absorbance measurement at the same wavelength.

  • An increase in absorbance over time is indicative of increased turbidity due to peptide aggregation.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_solution Solution Preparation cluster_analysis Aggregation Analysis prep1 Equilibrate Lyophilized This compound to RT prep2 Select Initial Solvent (e.g., Water, DMSO) prep1->prep2 prep3 Dissolve Peptide (Vortex/Sonicate) prep2->prep3 sol2 Add Concentrated Peptide Stock Dropwise to Buffer prep3->sol2 sol1 Prepare Final Aqueous Buffer sol3 Visually Inspect for Precipitation sol3->prep2 If Precipitate, Re-optimize Solvent an1 Measure Initial Turbidity (UV-Vis) sol3->an1 If Clear an2 Incubate Under Experimental Conditions an1->an2 an3 Measure Turbidity at Time Points an2->an3 an4 Analyze Data for Aggregation an3->an4

Caption: Experimental workflow for preparing and analyzing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start This compound Solution Shows Cloudiness/Precipitate cause1 High Concentration start->cause1 cause2 pH near pI start->cause2 cause3 Suboptimal Solvent start->cause3 cause4 Incorrect Storage (Temp./Freeze-Thaw) start->cause4 sol1 Decrease Concentration cause1->sol1 sol2 Adjust Buffer pH cause2->sol2 sol3 Use Co-Solvent (e.g., DMSO) cause3->sol3 sol4 Aliquot and Store at -80°C cause4->sol4 sol5 Add Excipients (e.g., Surfactants, Sugars) sol1->sol5 sol2->sol5 sol3->sol5 sol4->sol5

Caption: Troubleshooting logic for this compound aggregation.

References

Troubleshooting Deltorphin I binding assay inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltorphin I binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in binding assays?

A1: this compound is a naturally occurring opioid peptide that exhibits high affinity and selectivity for the delta-opioid receptor (DOR).[1][2] Its high selectivity makes it an invaluable tool for researchers studying the function and pharmacology of this specific opioid receptor subtype.

Q2: What are the expected binding affinity values (Kd, Ki) for this compound?

A2: The binding affinity of this compound and its analogs can vary depending on the specific experimental conditions and the tissue or cell line being used. However, published studies provide a range of expected values. For instance, [¹²⁵I][D-Ala²]deltorphin-I has been shown to bind with a high affinity (KD = 0.5 nM) to delta-opioid receptors in mouse brain membrane preparations.[3] Other studies have reported Ki values for this compound analogs in the low nanomolar range.[4]

Q3: What are common causes of high non-specific binding in a this compound binding assay?

A3: High non-specific binding (NSB) can be a significant issue in radioligand binding assays, obscuring the specific binding signal. Common causes include:

  • Ligand Properties: The physicochemical properties of the radioligand, such as high lipophilicity, can lead to increased binding to non-receptor components like lipids and plastics.[5]

  • Inappropriate Blocking: Insufficient blocking of non-specific sites on filters, membranes, and assay plates can lead to high background signal.[5][6]

  • Suboptimal Assay Conditions: Factors like incorrect buffer pH, ionic strength, and temperature can influence non-specific interactions.[5]

  • Radioligand Concentration: Non-specific binding is often directly proportional to the concentration of the radioligand used.[7][8]

Q4: How can I reduce high non-specific binding?

A4: To reduce high non-specific binding, consider the following strategies:

  • Optimize Blocking Agents: Use blocking agents like bovine serum albumin (BSA) or casein to saturate non-specific binding sites.[6]

  • Adjust Buffer Composition: Increase the ionic strength of the buffer (e.g., with NaCl) to reduce electrostatic interactions and include a non-ionic detergent (e.g., Tween-20) to minimize hydrophobic interactions.[5]

  • Optimize Washing Steps: Increase the volume and/or temperature of the wash buffer to more effectively remove unbound radioligand.[5][7]

  • Use a Different Radioligand: If possible, consider using a different radioligand with lower non-specific binding properties.[7]

  • Pre-soak Filters: For filtration assays, pre-soaking the filters in a blocking buffer can help reduce ligand binding to the filter itself.[5]

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility Between Replicates
  • Possible Cause: Inconsistent sample preparation or assay technique.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps are performed consistently across all samples and experiments.[6]

    • Pipetting Accuracy: Verify the accuracy and calibration of pipettes to ensure consistent volumes are being dispensed.

    • Homogenization: Ensure tissue or cell preparations are thoroughly and consistently homogenized to create a uniform receptor source.

    • Mixing: Ensure proper mixing of all reagents in each well or tube.

    • Temperature Control: Maintain a consistent temperature during incubation and washing steps.[8]

Issue 2: Low Signal-to-Noise Ratio
  • Possible Cause: The specific binding signal is weak relative to the non-specific binding.

  • Troubleshooting Steps:

    • Increase Receptor Concentration: A higher concentration of the receptor source (membrane preparation) can increase the specific binding signal.

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below the Kd value to maximize the proportion of specific binding.[8]

    • Check Reagent Quality: Ensure the radioligand has not degraded and that other reagents are of high quality.[6]

    • Optimize Incubation Time: Determine the optimal incubation time to reach binding equilibrium without excessive non-specific binding.[6]

    • Enhance Detection: For non-radioactive assays, consider using signal amplification techniques.[6]

Issue 3: Unexpectedly Low or No Specific Binding
  • Possible Cause: Problems with the receptor preparation, radioligand, or assay conditions.

  • Troubleshooting Steps:

    • Verify Receptor Integrity: Confirm the presence and activity of the delta-opioid receptors in your preparation. This can be done using a positive control ligand with known binding characteristics.

    • Check Radioligand Activity: Ensure the radioligand is not degraded or outdated. Perform a quality control check if possible.

    • Review Assay Buffer Components: Ensure the buffer composition (pH, ions) is optimal for this compound binding.

    • Protease Inhibitors: Include protease inhibitors in the membrane preparation buffer to prevent receptor degradation.

    • Confirm Ligand Concentration: Double-check the calculations for the radioligand and competitor concentrations.

Quantitative Data Summary

LigandReceptorPreparationKd (nM)Ki (nM)Reference
[¹²⁵I][D-Ala²]deltorphin-IDelta-opioidMouse brain membranes0.5[3]
This compound analog (m-fluorophenylalanine)Delta-opioid4.79[4]
This compound analog (3-(2-thienyl)alanine)Delta-opioid1.38[4]

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the delta-opioid receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[9]

    • Centrifuge the homogenate at low speed to remove large debris.[9]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add increasing concentrations of radiolabeled this compound to duplicate wells.[9]

    • To determine non-specific binding, add a high concentration of unlabeled this compound or another suitable competitor (e.g., naloxone) to a parallel set of wells.[10]

    • Add the membrane preparation to all wells to initiate the binding reaction.[9]

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation and Detection:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a blocking agent.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding at each radioligand concentration to obtain the specific binding.[10]

    • Plot the specific binding as a function of the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radiolabeled this compound.

  • Membrane Preparation:

    • Follow the same procedure as in the saturation binding assay.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled this compound (typically at or near its Kd value) to all wells.[8]

    • Add increasing concentrations of the unlabeled test compound to duplicate wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled this compound).

    • Add the membrane preparation to all wells to start the reaction.[9]

    • Incubate the plate to allow the binding to reach equilibrium.[9]

  • Separation and Detection:

    • Follow the same procedure as in the saturation binding assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]

Visualizations

TroubleshootingWorkflow start Assay Inconsistency Observed check_variability High Variability? start->check_variability check_nsb High Non-Specific Binding? check_variability->check_nsb No solution_variability Standardize Protocol Verify Pipetting Ensure Homogenization check_variability->solution_variability Yes check_signal Low Signal? check_nsb->check_signal No solution_nsb Optimize Blocking Adjust Buffer Optimize Washing check_nsb->solution_nsb Yes solution_signal Increase Receptor Conc. Optimize Ligand Conc. Check Reagents check_signal->solution_signal Yes end_bad Further Investigation Needed check_signal->end_bad No end_good Assay Optimized solution_variability->end_good solution_nsb->end_good solution_signal->end_good

Caption: Troubleshooting workflow for this compound binding assay inconsistencies.

DeltaOpioidSignaling ligand This compound receptor Delta-Opioid Receptor (DOR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response k_channel ↑ K+ Conductance ion_channel->k_channel ca_channel ↓ Ca2+ Conductance ion_channel->ca_channel k_channel->cellular_response ca_channel->cellular_response erk ↑ ERK Activation mapk->erk erk->cellular_response

Caption: Simplified signaling pathway of the delta-opioid receptor upon this compound binding.

References

Deltorphin I Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Deltorphin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enhancement of this compound bioavailability.

Q1: What are the primary obstacles to achieving high bioavailability for this compound?

A1: The primary obstacles are:

  • Enzymatic Degradation: this compound is susceptible to degradation by peptidases, particularly metalloendopeptidases found in the brain and plasma.[1][2] This enzymatic action reduces the amount of active peptide that can reach its target.

  • Blood-Brain Barrier (BBB) Permeability: While this compound has a higher BBB penetration rate than many other opioid peptides, it is still a significant physiological barrier that limits its access to the central nervous system (CNS).[3][4][5]

  • Physicochemical Properties: Like many peptides, this compound can be prone to issues such as poor solubility, aggregation, and instability in certain formulations, which can affect its absorption and distribution.[6][7]

Q2: What initial strategies should I consider to improve the stability of this compound against enzymatic degradation?

A2: Key strategies to improve enzymatic stability include:

  • D-Amino Acid Substitution: The presence of a D-amino acid at position 2 (e.g., D-Alanine in [D-Ala2]this compound) significantly enhances resistance to enzymatic hydrolysis.[8][9]

  • Modification at the Cleavage Site: The primary degradation of Deltorphin is initiated by the cleavage of the Leu5-Met6 bond. Introducing amino acids with bulky side chains or those branched at the β-carbon at position 5 can sterically hinder enzyme access and improve stability.[1]

  • N-Terminal and C-Terminal Modifications: Amidation of the C-terminus and other modifications at the N-terminus can protect against exopeptidases.

Q3: How can the transport of this compound across the Blood-Brain Barrier be enhanced?

A3: Several approaches can be employed to improve BBB penetration:

  • Chemical Modification: Alterations to the peptide's structure, particularly at the N-terminal and positions 4 and 5, have been shown to be critical for BBB permeability.[10] However, these modifications must be carefully designed to not compromise the peptide's affinity and selectivity for the delta-opioid receptor.

  • Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes or nanoparticles can facilitate its transport across the BBB.[5][11] These systems can protect the peptide from degradation and interact with the BBB to promote transport.

  • Alternative Routes of Administration: Intranasal delivery is a promising non-invasive method that can bypass the BBB by utilizing the olfactory and trigeminal neural pathways for direct nose-to-brain transport.[12]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low in vitro BBB permeability of this compound analog in a transwell assay. 1. Poor lipophilicity of the analog. 2. The analog is a substrate for efflux transporters at the BBB. 3. The in vitro BBB model has excessively tight junctions, not representative of the in vivo condition.1. Assess the lipophilicity of your analog (e.g., LogP/LogD). Consider modifications to increase lipophilicity without compromising receptor binding. 2. Co-administer known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases. 3. Verify the transendothelial electrical resistance (TEER) values of your cell monolayer are within the expected range for the cell type used. Review and optimize cell culture conditions.[13][14]
Rapid degradation of this compound in plasma or brain homogenate stability assays. 1. High activity of metalloendopeptidases or other proteases in the biological matrix. 2. The peptide analog is still susceptible to enzymatic cleavage despite modifications.1. Include a metalloendopeptidase inhibitor (e.g., phosphoramidon) in a control experiment to confirm the class of enzymes responsible for degradation.[1] 2. Re-evaluate the structure-activity relationship of your analog. Consider further modifications at the cleavage site (Leu5-Met6) or N-terminus.[1][10]
Low encapsulation efficiency of this compound in liposomes or nanoparticles. 1. Mismatch between the physicochemical properties of this compound (hydrophilicity/charge) and the lipid/polymer composition of the nanocarrier. 2. Suboptimal formulation parameters (e.g., pH, ionic strength, peptide-to-lipid ratio).1. For hydrophilic peptides like this compound, consider using techniques like double emulsion for PLGA nanoparticles or the film-hydration method with optimized buffer conditions for liposomes.[11] 2. Systematically vary the pH of the hydration buffer to alter the charge of the peptide and the liposome surface to improve electrostatic interactions. Adjust the peptide-to-lipid/polymer ratio.
Inconsistent results in animal studies with intranasally administered this compound. 1. Improper administration technique leading to the formulation being swallowed instead of reaching the olfactory region of the nasal cavity. 2. The formulation has a high viscosity, preventing the formation of fine droplets needed for deep nasal cavity penetration.1. Ensure the animal is properly restrained and the head is positioned correctly during administration to facilitate delivery to the upper nasal cavity. Use a low total volume (e.g., ~24 µl for a mouse, administered in small droplets).[8] 2. Optimize the viscosity of your formulation. Low-viscosity formulations that produce smaller droplets are more likely to reach the olfactory region.[12]
Peptide aggregation or precipitation during formulation. 1. The peptide concentration exceeds its solubility in the chosen buffer. 2. The pH of the solution is close to the isoelectric point of the peptide. 3. High shear stress during mixing or homogenization.1. Determine the solubility of this compound in your formulation buffer. Work at concentrations below this limit. 2. Adjust the pH of the formulation to be at least 1-2 units away from the peptide's isoelectric point. 3. Use lower-energy mixing methods. For nanoparticle formulations, resonant acoustic mixing can be a low-shear alternative to high-energy milling.[15]

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol is adapted from methods using primary bovine brain microvessel endothelial cells (BBMECs) cultured on transwell inserts.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and its analogs across an in vitro BBB model.

Materials:

  • Primary BBMECs

  • Astrocyte-conditioned medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Coating solution (e.g., collagen type IV and fibronectin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound or analog solution

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture:

    • Coat the luminal side of the transwell inserts with the coating solution.

    • Seed BBMECs onto the inserts.

    • Culture the cells with astrocyte-conditioned medium until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the this compound solution to the apical (luminal) chamber and fresh assay buffer to the basolateral (abluminal) chamber.

    • Include a well with Lucifer yellow to assess the integrity of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification and Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of peptide transport to the basolateral chamber.

      • A is the surface area of the transwell membrane.

      • C0 is the initial concentration in the apical chamber.

Protocol 2: Enzymatic Stability Assay in Brain Homogenate

Objective: To determine the half-life (t1/2) of this compound and its analogs in the presence of brain enzymes.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., PBS)

  • This compound or analog solution

  • Protease inhibitor cocktail (for control samples)

  • Acetonitrile or other suitable quenching solvent

  • HPLC or LC-MS/MS for analysis

Methodology:

  • Preparation of Brain Homogenate:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at a low speed to pellet cellular debris. The supernatant will be used for the assay.

  • Stability Assay:

    • Pre-warm the brain homogenate to 37°C.

    • Add the this compound solution to the homogenate to a final desired concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding an equal volume of cold quenching solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge at high speed to precipitate proteins.

  • Analysis:

    • Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t1/2) from the degradation curve.

Section 4: Visualizations

This compound Signaling Pathway

This compound is a potent and highly selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[12] Upon binding, it initiates a signaling cascade that leads to its analgesic effects.

Deltorphin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin_I This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_I->DOR Binds Gi_protein Gi/o Protein DOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel K+ Channel (GIRK) Gi_protein->K_channel Activates Ca_channel Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production Analgesia Analgesia and other cellular responses cAMP->Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced neurotransmitter release

This compound activates the delta-opioid receptor, leading to analgesia.
Experimental Workflow for Enhancing Bioavailability

The following diagram outlines a logical workflow for a research project aimed at enhancing the bioavailability of this compound.

Bioavailability_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Start: Native This compound design_analog Design Analogs (e.g., D-amino acids, side chain mods) start->design_analog synthesis Synthesize & Purify Peptide Analogs design_analog->synthesis stability_assay Enzymatic Stability Assay (Plasma, Brain Homogenate) synthesis->stability_assay stability_assay->design_analog Unstable bbb_assay In Vitro BBB Permeability Assay stability_assay->bbb_assay Stable Analogs bbb_assay->design_analog Impermeable receptor_binding Receptor Binding Assay (Affinity & Selectivity) bbb_assay->receptor_binding Permeable Analogs receptor_binding->design_analog Inactive formulation Formulate Lead Candidate (e.g., Liposomes, Nanoparticles, Intranasal Solution) receptor_binding->formulation Active & Selective Analogs (Lead) pk_studies Pharmacokinetic (PK) Studies formulation->pk_studies pd_studies Pharmacodynamic (PD) Studies (e.g., Analgesia) pk_studies->pd_studies stop End: Candidate with Enhanced Bioavailability pd_studies->stop

A logical workflow for developing this compound analogs with enhanced bioavailability.

References

Minimizing non-specific binding of Deltorphin I in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Deltorphin I in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a naturally occurring heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[1] It is a potent and highly selective agonist for the δ-opioid receptor.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying the pharmacology of opioid receptors and for the development of novel analgesic drugs.[4][5]

Q2: What is non-specific binding and why is it a problem in this compound experiments?

Non-specific binding refers to the adhesion of this compound to surfaces other than its intended target, the δ-opioid receptor. This can include binding to plasticware, membranes, and other proteins in the assay. High non-specific binding can lead to a low signal-to-noise ratio, generating inaccurate data and making it difficult to interpret results.

Q3: What are the common causes of high non-specific binding with this compound?

Several factors can contribute to high non-specific binding of peptides like this compound:

  • Inadequate Blocking: Insufficient or ineffective blocking of unoccupied sites on the assay plate or membrane.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence or absence of detergents in the buffers can significantly influence non-specific interactions.

  • Hydrophobic and Electrostatic Interactions: The physicochemical properties of this compound can lead to non-specific binding to various surfaces.

  • Peptide Concentration: Using a concentration of this compound that is too high can saturate non-specific sites.

Troubleshooting Guides

Issue: High Background Signal in a this compound Binding Assay

High background is a common indicator of significant non-specific binding. The following steps can help you troubleshoot and reduce it.

1. Optimize Blocking Conditions

Inadequate blocking is a primary cause of high background. The goal is to cover all non-specific binding sites on your plate or membrane without interfering with the specific binding of this compound to its receptor.

  • Choice of Blocking Agent: The effectiveness of a blocking agent can be assay-dependent. Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.

  • Concentration of Blocking Agent: The optimal concentration needs to be determined empirically.

  • Blocking Incubation Time: Increasing the incubation time can improve blocking efficiency.

Table 1: Recommended Blocking Conditions

Blocking AgentConcentration RangeIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5% (w/v)1-2 hours at room temperature or overnight at 4°CA commonly used and effective blocking agent for many peptide assays.
Non-fat Dry Milk3-5% (w/v)1-2 hours at room temperatureA cost-effective alternative to BSA, but may not be suitable for all assays.

2. Adjust Buffer Composition

The composition of your assay and wash buffers plays a crucial role in minimizing non-specific interactions.

  • Ionic Strength: Increasing the salt concentration can help disrupt non-specific electrostatic interactions.

  • pH: The pH of the buffer can influence the charge of both this compound and the binding surfaces.

  • Detergents: Non-ionic detergents can reduce hydrophobic interactions.

Table 2: Buffer Additives to Reduce Non-Specific Binding

AdditiveRecommended ConcentrationPurpose
Sodium Chloride (NaCl)150-500 mMReduces non-specific electrostatic interactions.[6]
Tween-200.05-0.1% (v/v)Reduces non-specific hydrophobic interactions.[7]
Triton X-1000.01-0.1% (v/v)Alternative non-ionic detergent to reduce hydrophobic interactions.

3. Optimize Washing Steps

Thorough washing is essential to remove unbound and non-specifically bound this compound.

  • Number of Washes: Increase the number of wash cycles.

  • Washing Volume: Ensure a sufficient volume of wash buffer is used to completely cover the well or membrane.

  • Soaking Time: Introducing a brief soak time during each wash step can improve the removal of non-specifically bound peptide.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol is a general guideline for a competitive binding assay using a radiolabeled this compound analog (e.g., [125I][D-Ala2]deltorphin-I) and can be adapted for your specific experimental setup.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA (0.1%)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20

  • Radioligand: [125I][D-Ala2]deltorphin-I

  • Unlabeled Competitor: this compound

  • Receptor Source: Rat brain membrane preparation

  • Blocking Agent: 5% BSA in Assay Buffer

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Plate Blocking: Add 200 µL of 5% BSA to each well and incubate for 2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash each well three times with 200 µL of Wash Buffer.

  • Assay Setup:

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of receptor preparation.

    • Non-Specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of radioligand, and 100 µL of receptor preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of unlabeled this compound, 50 µL of radioligand, and 100 µL of receptor preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold Wash Buffer.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

Visualizations

Experimental Workflow for Minimizing Non-Specific Binding

G cluster_prep Preparation cluster_assay Assay cluster_wash Washing & Detection plate Coat Plate with Receptor block Block with 5% BSA plate->block Incubate 2h @ RT add_reagents Add Radioligand & Competitor block->add_reagents Wash 3x incubate Incubate add_reagents->incubate Incubate 60-90 min @ RT wash Wash with Buffer (containing NaCl & Tween-20) incubate->wash Terminate Reaction detect Detect Signal wash->detect

Caption: Workflow for a this compound binding assay with steps to minimize non-specific binding.

Troubleshooting Logic for High Non-Specific Binding

G cluster_solutions Troubleshooting Steps start High Non-Specific Binding (High Background) blocking Optimize Blocking - Increase BSA concentration (1-5%) - Increase incubation time start->blocking buffer Adjust Buffer - Increase NaCl (150-500mM) - Add Tween-20 (0.05-0.1%) start->buffer washing Improve Washing - Increase number of washes - Add soak time start->washing end Reduced Non-Specific Binding (Improved Signal-to-Noise) blocking->end buffer->end washing->end

Caption: Troubleshooting flowchart for addressing high non-specific binding in this compound assays.

References

Validation & Comparative

A Comparative Analysis of Delta-Opioid Receptor Selectivity: Deltorphin I vs. Deltorphin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deltorphins, a class of naturally occurring heptapeptides isolated from the skin of frogs from the genus Phyllomedusa, are renowned for their exceptionally high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3][4] This high selectivity makes them valuable tools in opioid research and potential candidates for the development of novel analgesics with reduced side effects compared to traditional mu (μ)-opioid receptor agonists.[5] This guide provides a detailed comparison of the delta-opioid receptor selectivity of two prominent members of this family, Deltorphin I and Deltorphin II, supported by experimental data and detailed protocols.

Binding Affinity and Selectivity Profile

The cornerstone of assessing a ligand's receptor selectivity lies in quantifying its binding affinity for its primary target relative to other receptors. This is typically determined through competitive radioligand binding assays, which measure the concentration of the ligand required to inhibit the binding of a known radiolabeled ligand by 50% (IC50), from which the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

The data presented below, compiled from studies using monkey brain membranes, demonstrates the remarkable delta-opioid receptor selectivity of both this compound and Deltorphin II.

Ligand δ-Opioid Receptor Ki (nM) μ-Opioid Receptor Ki (nM) κ-Opioid Receptor Ki (nM) Selectivity Ratio (μ/δ) Selectivity Ratio (κ/δ)
This compound 0.58>10,000>10,000>17,241>17,241
Deltorphin II 0.132881,4802,21511,385

Data sourced from monkey brain membrane binding assays.

As the table illustrates, both peptides exhibit sub-nanomolar affinity for the δ-opioid receptor. This compound, in this particular study, shows an exceptionally high degree of selectivity, with its affinity for the μ- and κ-opioid receptors being over 17,000 times lower than for the δ-receptor. Deltorphin II also demonstrates profound δ-selectivity, being over 2,200-fold and 11,000-fold more selective for the δ-receptor compared to the μ- and κ-receptors, respectively.

Functional Activity at the Delta-Opioid Receptor

Beyond binding affinity, the functional activity of these peptides as agonists is a critical aspect of their pharmacological profile. Deltorphins act as full agonists at the δ-opioid receptor.[6] This activation initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs) of the Gi/o family. Key functional assays used to characterize this agonist activity include:

  • [³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins by the receptor upon agonist binding. The binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to Gα subunits is a direct indicator of receptor-mediated G-protein activation. Studies have shown that deltorphins stimulate [³⁵S]GTPγS binding in cells expressing δ-opioid receptors, confirming their agonist activity.[7]

  • Adenylyl Cyclase Inhibition Assays: A primary downstream effect of Gi/o-coupled receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Deltorphins have been demonstrated to inhibit adenylyl cyclase activity in a dose-dependent manner in functional assays.[7]

These functional assays confirm that both this compound and Deltorphin II not only bind to the δ-opioid receptor with high affinity and selectivity but also effectively activate its downstream signaling pathways.

Experimental Methodologies

The determination of binding affinity and selectivity is reliant on precise and well-controlled experimental protocols. The following outlines a typical competitive radioligand binding assay protocol used to evaluate the binding of this compound and II to opioid receptors.

Competitive Radioligand Binding Assay Protocol

1. Receptor Preparation:

  • Cell membranes are prepared from tissues or cell lines endogenously expressing or stably transfected with the human μ, δ, or κ-opioid receptor (e.g., HEK293 cells).[8]

  • The tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. A sample is taken for protein content determination using a method like the Pierce® BCA assay.[9]

2. Assay Setup:

  • The assay is typically performed in 96-well plates.[9]

  • Each well contains the receptor membrane preparation (e.g., 3-20 µg of protein for cells or 50-120 µg for tissue), a specific radioligand, and the competing unlabeled ligand (this compound or II) at varying concentrations.[9]

  • Radioligands: Highly selective radioligands are used for each receptor type.[10] Common choices include:

    • δ-receptor: [³H]DPDPE or [³H]Naltrindole[6][8]

    • μ-receptor: [³H]DAMGO[8]

    • κ-receptor: [³H]U69,593[8]

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand.

3. Incubation:

  • The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

4. Termination and Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.[9]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

5. Data Acquisition and Analysis:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

  • The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled ligand.

  • The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve.[11]

  • The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand and Competitor (this compound/II) Preparation Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separates bound from unbound Scintillation Scintillation Counting Filtration->Scintillation Measures radioactivity Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Scintillation->Analysis

Fig. 1: Workflow of a competitive radioligand binding assay.

Delta-Opioid Receptor Signaling Pathway

The activation of the δ-opioid receptor by agonists like this compound and II initiates a canonical Gi/o signaling cascade. This pathway is fundamental to the physiological effects mediated by these peptides.

Signaling_Pathway cluster_membrane Plasma Membrane DOR δ-Opioid Receptor (DOR) G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts Deltorphin This compound or II Deltorphin->DOR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Fig. 2: Downstream signaling of the δ-opioid receptor.

Conclusion

Both this compound and Deltorphin II are exceptionally potent and selective agonists for the delta-opioid receptor. While both peptides exhibit a remarkable preference for the δ-receptor over μ- and κ-receptors, experimental data suggests that this compound may possess an even higher degree of selectivity. This profound selectivity, coupled with their potent agonist activity, underscores their importance as pharmacological tools for investigating the physiological roles of the δ-opioid system and as lead compounds in the development of next-generation analgesics. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers engaged in the study of these and other opioid ligands.

References

Differentiating Deltorphin I and DPDPE: A Researcher's Guide to Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of opioid peptides with their receptors is paramount. This guide provides a detailed comparison of two highly selective delta-opioid receptor agonists, Deltorphin I and DPDPE, with a focus on their characterization in receptor binding assays.

This compound, a naturally occurring heptapeptide found in the skin of frogs from the Phyllomedusa genus, and [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a synthetic pentapeptide, are both invaluable tools in opioid research due to their high affinity and selectivity for the delta-opioid receptor (DOR).[1][2] While both are potent DOR agonists, subtle differences in their binding profiles and functional activities can be crucial for specific research applications. This guide outlines the key differentiators, provides a standardized protocol for their assessment, and illustrates the underlying signaling pathways.

Comparative Binding Affinity and Selectivity

The primary distinction between this compound and DPDPE in receptor binding assays lies in their affinity and selectivity for the different opioid receptor subtypes (mu, delta, and kappa). This compound is recognized for its exceptionally high affinity and selectivity for the delta-opioid receptor.[1] DPDPE is also highly selective for the delta-opioid receptor.

The binding affinities of these peptides are typically determined through competitive radioligand binding assays, where they compete with a radiolabeled ligand for binding to receptors expressed in cell membranes. The resulting inhibition constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.

Ligandµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (µ/δ)Selectivity (κ/δ)
This compound ~1000~0.1 - 1.0Low Affinity~1000 - 10000High
DPDPE ~300 - 3000~1.0 - 10.0>10000~300 - 300>1000

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue/cell preparation, and buffer composition.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a standardized method for determining the binding affinity (Ki) of this compound and DPDPE for opioid receptors.

Materials:

  • Receptor Source: Cell membranes prepared from CHO or HEK 293 cells stably expressing human mu, delta, or kappa opioid receptors. Alternatively, rodent brain tissue homogenates can be used.

  • Radioligand:

    • For δ-opioid receptor: [³H]-Naltrindole or [³H]-DPDPE.

    • For µ-opioid receptor: [³H]-DAMGO.

    • For κ-opioid receptor: [³H]-U-69,593.

  • Test Ligands: this compound and DPDPE.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes or prepare fresh brain homogenates on ice. Resuspend the membranes in assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 50-200 µg protein per well).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of naloxone (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound or DPDPE, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further aid in the understanding of these processes, the following diagrams illustrate the experimental workflow and the canonical signaling pathway activated by this compound and DPDPE.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation (25°C, 60-90 min) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Competitors This compound / DPDPE Competitors->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination Cheng-Prusoff Equation Counting->Analysis Result Ki Value Analysis->Result

Receptor Binding Assay Workflow

Upon binding to the delta-opioid receptor, both this compound and DPDPE initiate a signaling cascade through the coupled inhibitory G-protein (Gi/Go).

Delta_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound / DPDPE DOR δ-Opioid Receptor Ligand->DOR Binding G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP conversion Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_ion->Cellular_Response

Delta-Opioid Receptor Signaling Pathway

References

Blocking the Pain Relief: A Comparative Guide to Naltrindole's Antagonism of Deltorphin I's Analgesic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of naltrindole's ability to block the analgesic effects of Deltorphin I, a potent and selective delta-opioid receptor agonist. We will explore the experimental evidence, compare naltrindole to other relevant antagonists, and provide insights into the underlying signaling pathways and experimental protocols.

Naltrindole's Efficacy in Blocking this compound-Induced Analgesia

Naltrindole, a selective delta-opioid receptor antagonist, has been demonstrated to effectively, though with lower potency, block the antinociceptive effects of this compound. This antagonistic relationship is crucial for understanding the specific delta-opioid receptor subtypes and their roles in pain modulation.

A key study investigated the antagonism of the antinociceptive effects of various delta-agonists, including this compound, by naltrindole in post-weanling rats. The study utilized the 50°C tail immersion test to measure analgesia. The results showed that while lower doses of naltrindole (0.01 and 0.1 mg/kg, i.p.) did not significantly alter the analgesic response to this compound, a higher dose of 1 mg/kg did produce a significant attenuation[1]. This suggests a dose-dependent antagonistic effect of naltrindole on this compound-induced analgesia.

In contrast, the same study showed that naltrindole was more potent in antagonizing the analgesic effects of other delta-agonists like [D-Pen2, D-Pen5]enkephalin (DPDPE) and [D-Ser2, Leu5, Thr6]enkephalin (DSLET), where even lower doses (0.01 mg/kg) produced significant attenuation[1]. This differential antagonism suggests the existence of delta-opioid receptor heterogeneity[1].

Comparative Analysis of Antagonists

To provide a broader perspective, it is essential to compare naltrindole with other opioid receptor antagonists in their ability to block this compound-induced analgesia.

AntagonistAgonist(s)Antagonistic Effect on this compoundKey FindingsReference
Naltrindole This compound, DPDPE, DSLETSignificant attenuation at 1 mg/kg (i.p.). No significant effect at 0.01 and 0.1 mg/kg.Demonstrates differential antagonism, suggesting delta-opioid receptor subtypes. More potent against DPDPE and DSLET.[1]
Naloxone This compound, DPDPE, DSLETProduced equivalent degrees of antagonism against all three delta-agonists at 1 mg/kg (i.p.).A non-selective opioid antagonist that blocks mu, kappa, and delta receptors. Its broad activity makes it a useful tool for confirming opioid-mediated effects but lacks specificity for probing delta-receptor subtypes.[1][2]
ICI 174,864 This compound, DPDPE, DSLETAntagonized antinociception with a differential degree of attenuation (DSLET > DPDPE > this compound) at 1 mg/kg (i.p.).A selective delta-opioid antagonist. The differential antagonism further supports the concept of delta-opioid receptor heterogeneity.[1]

Signaling Pathways and Experimental Workflow

The analgesic effects of this compound are mediated through its interaction with the delta-opioid receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission. Naltrindole, as a competitive antagonist, blocks this initial binding step.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Deltorphin_I This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_I->DOR Binds to Naltrindole Naltrindole (Antagonist) Naltrindole->DOR Blocks Binding G_Protein Gαi/o and Gβγ Subunits DOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

This compound Signaling Pathway and Naltrindole Blockade

The experimental workflow to assess the antagonistic effects of naltrindole on this compound-induced analgesia typically involves a series of controlled steps.

cluster_workflow Experimental Workflow Animal_Model Animal Model (e.g., Post-weanling rats) Drug_Admin Drug Administration (i.p. injection) Animal_Model->Drug_Admin Antagonist_Group Antagonist Group: Naltrindole + this compound Drug_Admin->Antagonist_Group Agonist_Group Agonist Control: This compound Drug_Admin->Agonist_Group Vehicle_Group Vehicle Control Drug_Admin->Vehicle_Group Analgesia_Test Analgesia Assessment (e.g., 50°C Tail Immersion Test) Antagonist_Group->Analgesia_Test Agonist_Group->Analgesia_Test Vehicle_Group->Analgesia_Test Data_Collection Data Collection (e.g., Latency to tail withdrawal) Analgesia_Test->Data_Collection Analysis Statistical Analysis (Comparison of latencies) Data_Collection->Analysis

Workflow for Assessing Antagonism of Analgesia

Detailed Experimental Protocols

The following protocol is a summary of the methodology used in the key cited study to assess the antagonism of this compound-induced analgesia by naltrindole[1].

Animal Model:

  • Species: Post-weanling rats.

Drug Administration:

  • Agonists (this compound, DPDPE, DSLET) and antagonists (naltrindole, naloxone, ICI 174,864) were administered via intraperitoneal (i.p.) injection.

Analgesia Assessment:

  • Tail Immersion Test: The distal portion of the rat's tail was immersed in a water bath maintained at a constant temperature of 50°C.

  • Measurement: The latency (in seconds) for the rat to withdraw its tail from the hot water was recorded as the measure of the nociceptive threshold. A cut-off time is typically employed to prevent tissue damage.

  • Procedure: A baseline latency is established before drug administration. Following drug injection, the tail immersion test is performed at specific time points to determine the peak analgesic effect.

Data Analysis:

  • The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE).

  • Statistical analysis, such as analysis of variance (ANOVA) followed by post-hoc tests, is used to determine the significance of the differences between treatment groups.

Conclusion

Naltrindole serves as a valuable pharmacological tool for investigating the delta-opioid system. Its ability to antagonize this compound-induced analgesia, particularly at higher doses, provides evidence for the complex nature of delta-opioid receptor pharmacology. The differential antagonism observed with naltrindole and other antagonists like ICI 174,864 strongly suggests the presence of distinct delta-opioid receptor subtypes, a critical consideration for the development of more targeted and effective analgesic drugs with fewer side effects. The experimental protocols outlined in this guide provide a framework for researchers to further explore these interactions and advance our understanding of opioid-mediated pain relief.

References

A Comparative In-Vivo Analysis of Deltorphin I and SNC80: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in-vivo effects of two prominent delta-opioid receptor (DOR) agonists: the endogenous peptide Deltorphin I and the non-peptide small molecule SNC80. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their comparative pharmacology, supported by experimental data, to inform future research and therapeutic development.

Introduction

This compound, a naturally occurring heptapeptide, is a highly potent and selective agonist for the delta-opioid receptor.[1] In contrast, SNC80 is a widely studied synthetic non-peptide DOR agonist.[2] Both compounds have been instrumental in elucidating the physiological roles of DORs, which are implicated in analgesia, mood regulation, and other central nervous system functions. However, their distinct structural properties give rise to different in-vivo profiles, including variations in efficacy, potency, and adverse effects. This guide aims to provide a clear, data-driven comparison of these two critical research tools.

Comparative In-Vivo Effects

The following tables summarize the key in-vivo effects of this compound and SNC80 across several domains. It is important to note that direct head-to-head comparative studies are limited for some parameters. The data presented is compiled from various studies and experimental conditions may differ.

Analgesia
ParameterThis compoundSNC80Reference
Analgesic Efficacy Produces significant antinociception in various pain models.Exhibits limited efficacy in some pain models compared to mu-opioid agonists like morphine, but shows promise in inflammatory pain.[3][4][5]
Route of Administration Effective via intracerebroventricular (i.c.v.) and intrathecal (i.t.) routes.Systemically active (e.g., subcutaneous, intraperitoneal).[3][4][5]
Receptor Selectivity Highly selective for δ-opioid receptors.[6]Primarily a δ-opioid receptor agonist, but may also activate μ–δ opioid receptor heteromers, contributing to its complex in-vivo profile.[2]
Respiratory Depression
ParameterThis compoundSNC80Reference
Respiratory Effects Evidence for delta-agonists is mixed, with some studies suggesting a better respiratory safety profile compared to mu-agonists. Some delta agonists have been shown to stimulate respiration.[7]Higher doses (≥40 mg/kg) have been associated with limited increases in PCO2, suggesting a potential for respiratory depression at high concentrations.[3][7]
Locomotor Activity
ParameterThis compound (Deltorphin II as a proxy)SNC80Reference
Effect on Locomotion Induces biphasic effects in non-habituated rats (initial decrease followed by an increase). Causes significant, naltrindole-reversible increases in locomotor activity in habituated rats.[8]Induces similar dose-dependent biphasic locomotor effects in non-habituated rats.[8] In habituated rats, SNC80 is significantly less potent (approximately 1,000-fold) than Deltorphin II in stimulating locomotor activity.[1][8][1][8]
Seizure Activity
ParameterThis compoundSNC80Reference
Proconvulsant Effects Generally not associated with seizure activity.Known to induce seizures, particularly at higher doses.[9][10] This effect is thought to be mediated by the activation of DORs on forebrain GABAergic neurons and may be linked to β-arrestin recruitment.[9][11][9][10][11]

Experimental Protocols

Detailed methodologies for key in-vivo experiments cited in this guide are provided below.

Tail-Flick Test (Thermal Nociception)

The tail-flick test is a common method to assess spinal analgesia.

  • Animal Habituation: Acclimate rats or mice to the testing apparatus, which consists of a radiant heat source.

  • Baseline Latency: Position the animal's tail over the heat source and measure the time it takes for the animal to flick its tail away from the stimulus. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[12][13][14][15][16]

  • Drug Administration: Administer this compound (typically i.c.v. or i.t.) or SNC80 (systemically) at the desired doses.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: The increase in latency to tail-flick is calculated as a measure of antinociception.

Hot Plate Test (Supraspinal Nociception)

This test measures the response to a thermal stimulus applied to the paws, reflecting a more complex, supraspinally mediated analgesic response.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).[17][18][19][20][21]

  • Baseline Measurement: Place the animal on the hot plate and record the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time is used to prevent injury.[17][18][19][20][21]

  • Drug Administration: Administer the test compounds.

  • Post-treatment Measurement: Measure the response latency at predetermined time intervals after drug administration.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.

Whole-Body Plethysmography (Respiratory Function)

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

  • Acclimation: Place the animal in a sealed plethysmography chamber and allow it to acclimate.[4][22][23][24][25]

  • Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (the volume of air per breath), and minute ventilation (total volume of air breathed per minute).[4][22][23][24][25]

  • Drug Administration: Administer this compound or SNC80.

  • Post-treatment Recording: Continuously monitor and record respiratory parameters for a specified duration.

  • Data Analysis: Compare the post-treatment respiratory parameters to the baseline to determine the extent of respiratory depression or stimulation.

Open Field Test (Locomotor Activity)

This test is used to assess general locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.[26][27][28][29][30]

  • Habituation: For studies in habituated animals, expose the animals to the arena for a set period on consecutive days prior to testing.[26]

  • Test Procedure: Place the animal in the center of the open field and record its activity for a defined period (e.g., 15-30 minutes) using an automated tracking system or manual scoring.

  • Drug Administration: Administer the test compounds prior to placing the animal in the arena.

  • Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Seizure Scoring

Behavioral observation is used to quantify the severity of seizures. The Racine scale is a commonly used scoring system.

  • Observation Period: After drug administration, observe the animals for a set period.

  • Scoring: Score the seizure severity based on a standardized scale. A modified Racine scale might include:

    • Score 1: Facial jerking.

    • Score 2: Head nodding.

    • Score 3: Forelimb clonus.

    • Score 4: Rearing with forelimb clonus.

    • Score 5: Rearing and falling (loss of postural control).

    • Score 6: Tonic-clonic seizures.[31]

  • Data Analysis: Record the maximum seizure score reached and the latency to the first seizure.

Signaling Pathways

Activation of delta-opioid receptors by agonists like this compound and SNC80 initiates a cascade of intracellular signaling events.

Delta-Opioid Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound / SNC80 This compound / SNC80 DOR δ-Opioid Receptor This compound / SNC80->DOR Agonist Binding G_protein Gi/Go Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition K_channel K+ Channels G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability (Analgesia) cAMP->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

Figure 1: General signaling pathway for δ-opioid receptor activation.

While both this compound and SNC80 activate the canonical G-protein signaling pathway, SNC80 exhibits a more complex signaling profile that may involve the activation of μ–δ heteromers and the recruitment of β-arrestin, which has been linked to its proconvulsant effects.

SNC80 Signaling Complexity cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SNC80 SNC80 DOR δ-Opioid Receptor SNC80->DOR Heteromer μ-δ Heteromer SNC80->Heteromer Potential Activation G_protein Gi/Go Signaling DOR->G_protein Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin MOR μ-Opioid Receptor Heteromer->G_protein Analgesia Analgesia G_protein->Analgesia Seizures Seizure Activity Beta_Arrestin->Seizures

Figure 2: Hypothesized complex signaling of SNC80.

Conclusion

This compound and SNC80, while both targeting the delta-opioid receptor, exhibit distinct in-vivo pharmacological profiles. This compound acts as a highly selective and potent DOR agonist with a primary role in analgesia. SNC80, on the other hand, displays a more complex pharmacology, with evidence for μ–δ heteromer activation and β-arrestin-mediated signaling that may contribute to its proconvulsant properties and a more limited analgesic window compared to classical opioids. The choice between these two compounds for in-vivo research should be guided by the specific scientific question being addressed, with careful consideration of their differing potencies, efficacies, and potential for off-target or complex signaling effects. This guide provides a foundational framework for such considerations, aiding in the design of robust and well-informed preclinical studies.

References

Validating the Delta-Opioid Receptor-Mediated Actions of Deltorphin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deltorphin I's performance against other common delta-opioid receptor (DOR) agonists, supported by experimental data. This compound, a naturally occurring heptapeptide, is a potent and highly selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) involved in pain modulation and various other physiological processes. Understanding its pharmacological profile in comparison to other widely used synthetic agonists like SNC80 and DPDPE is crucial for its validation as a research tool and potential therapeutic agent.

Comparative Analysis of Delta-Opioid Receptor Agonists

The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of this compound compared to SNC80 and DPDPE. This data is essential for researchers to select the most appropriate agonist for their specific experimental needs.

Table 1: Comparative Binding Affinity (Ki) at the Delta-Opioid Receptor

Binding affinity (Ki) represents the concentration of a ligand that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

LigandKi (nM) at DORReceptor SourceRadioligandReference
This compound 0.5Mouse brain membranes[125I][D-Ala2]deltorphin-I[1]
SNC80 0.625 (as SNC162, a close analog)Cloned human delta and mu opioid receptors[3H]naltrindole[2]
DPDPE 7.2Rat striatal lysates[3H]-DPDPE[3]

Note: Data is compiled from different studies and experimental conditions may vary. SNC162 is a potent analog of SNC80.

Table 2: Comparative Potency (EC50/IC50) in Functional Assays

Potency (EC50 or IC50) is the concentration of a ligand that produces a half-maximal response. A lower value indicates higher potency.

LigandAssayEC50/IC50 (nM)Cell SystemReference
This compound GIRK channel activation~1-10CNS neurons[4]
SNC80 Adenylyl cyclase inhibition9.2Cloned human delta opioid receptors[2]
SNC80 Calcium mobilization (μ–δ heteromers)52.8HEK293 cells[5]
DPDPE Inhibition of cAMP productionNot explicitly stated, used as a reference full agonistHEK293 cells

Note: Direct comparative EC50/IC50 values for all three compounds from a single study were not available in the provided search results. The data presented is from various functional assays.

Table 3: Comparative Efficacy (Emax) in Functional Assays

Efficacy (Emax) represents the maximum response a ligand can produce. It is often expressed as a percentage of the response to a standard full agonist.

LigandAssayEfficacy (% of Full Agonist)Cell SystemReference
This compound GIRK channel activationFull agonistCNS neurons[4]
SNC80 Adenylyl cyclase inhibitionFull agonistCloned human delta opioid receptors[2]
DPDPE Gα/Gβγ activation, cAMP accumulationFull agonistHEK293 cells[6]

Note: All three compounds are generally considered full agonists at the delta-opioid receptor in various functional assays.

Delta-Opioid Receptor Signaling Pathways

Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/Go-coupled GPCR, its activation primarily leads to inhibitory effects on the neuron.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_protein Gi/Go Protein (α, βγ subunits) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (βγ) K_channel GIRK Channel G_protein->K_channel Activates (βγ) MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates (βγ) cAMP cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition Ca_channel->Neuronal_Inhibition Reduces Neurotransmitter Release K_channel->Neuronal_Inhibition Leads to Hyperpolarization Deltorphin_I This compound Deltorphin_I->DOR Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Delta-opioid receptor signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of delta-opioid receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells or brain tissue) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]DPDPE) - Unlabeled Ligand (this compound, etc.) Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantification of Radioactivity (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (Calculate Ki from IC50) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the delta-opioid receptor in a suitable buffer and prepare a membrane fraction through centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled delta-opioid ligand (e.g., [³H]DPDPE) and varying concentrations of the unlabeled competitor ligand (e.g., this compound, SNC80).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

GTPgS_Binding_Workflow Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation - Membranes - Agonist (e.g., this compound) - [35S]GTPγS - GDP Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free [35S]GTPγS Incubation->Filtration Counting 4. Quantification of Radioactivity Filtration->Counting Analysis 5. Data Analysis (Determine EC50 and Emax) Counting->Analysis cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (Cells expressing DOR) Stimulation 2. Treatment - Forskolin (to stimulate cAMP production) - Agonist (e.g., this compound) Cell_Culture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis Detection 4. cAMP Quantification (e.g., HTRF, ELISA) Lysis->Detection Analysis 5. Data Analysis (Determine IC50) Detection->Analysis

References

Deltorphin I: A Comparative Analysis of its Cross-Reactivity with Mu and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deltorphin I, a naturally occurring heptapeptide isolated from the skin of frogs from the Phyllomedusa genus, is a potent and highly selective agonist for the delta-opioid receptor (δOR).[1] Its remarkable selectivity has made it a valuable pharmacological tool for investigating the physiological roles of the δOR. This guide provides a comparative analysis of this compound's cross-reactivity with the mu (μOR) and kappa (κOR) opioid receptors, supported by experimental data and detailed methodologies.

Binding Affinity Profile

This compound's affinity for the δOR is exceptionally high, with significantly lower affinity for the μOR and κOR. This selectivity is a key characteristic that distinguishes it from many other opioid peptides. The binding affinities are typically determined through radioligand competition binding assays.

LigandReceptorBinding Affinity (Ki, nM)Selectivity (δ vs. μ)Selectivity (δ vs. κ)
This compound Delta (δ)~0.5 - 1.0>1000-fold>10,000-fold
Mu (μ)>1000
Kappa (κ)>10,000

Note: The exact Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

One study highlighted the selectivity of a radioiodinated analog, [125I][D-Ala2]deltorphin-I, which demonstrated a high affinity for the δOR with a dissociation constant (KD) of 0.5 nM.[2] In competition studies, the ratio of the inhibition constant (Ki) for the μOR to the δOR (KI mu/KI delta) was found to be 1388, underscoring its profound delta selectivity.[2]

Functional Activity

The functional potency and efficacy of this compound at the three opioid receptor subtypes are assessed using assays that measure G-protein activation, such as the [35S]GTPγS binding assay. As a δOR agonist, this compound stimulates G-protein coupling, leading to downstream signaling cascades. Its activity at μOR and κOR is substantially lower, consistent with its binding affinity profile.

LigandReceptorPotency (EC50, nM)Efficacy (% of Max Response)
This compound Delta (δ)Low nanomolar rangeHigh
Mu (μ)High micromolar to inactiveVery low to negligible
Kappa (κ)High micromolar to inactiveVery low to negligible

Signaling Pathways

Opioid receptors, including the mu, delta, and kappa subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.[3][4][5] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. The primary signaling outcome is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein subunits can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[4]

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin_I This compound Opioid_Receptor δ-Opioid Receptor (Gi/o-coupled) Deltorphin_I->Opioid_Receptor Binds G_Protein Heterotrimeric G-Protein (αβγ-GDP) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Ion_Channel Ion Channels (K+, Ca2+) Downstream_Effects Cellular Response (e.g., Hyperpolarization, Reduced Neurotransmitter Release) Ion_Channel->Downstream_Effects Contributes to G_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma->Ion_Channel Modulates ATP ATP cAMP->Downstream_Effects Leads to

Opioid Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Tissues (e.g., brain regions) or cells expressing the opioid receptor of interest are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • A fixed concentration of a selective radioligand (e.g., [3H]DPDPE for δOR, [3H]DAMGO for μOR, or [3H]U-69593 for κOR) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation: Membranes + Radioligand + This compound (variable conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Washing Washing (removes non-specific binding) Filtration->Washing Counting Scintillation Counting (measures bound radioactivity) Washing->Counting Analysis Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Radioligand Binding Assay Workflow
[35S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins by an agonist, providing information on its potency (EC50) and efficacy (Emax).

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes from cells or tissues expressing the opioid receptors are prepared.

2. Assay Procedure:

  • The membrane preparation is incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state) and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Increasing concentrations of the agonist (this compound) are added to the reaction.

  • The mixture is incubated to allow for receptor activation and [35S]GTPγS binding to the Gα subunit.

  • The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.

3. Data Analysis:

  • The amount of [35S]GTPγS bound to the G-proteins, which is retained on the filters, is quantified by scintillation counting.

  • A dose-response curve is generated by plotting the amount of [35S]GTPγS binding against the agonist concentration.

  • The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation of [35S]GTPγS binding) are determined from the curve using non-linear regression.

[35S]GTPγS Binding Assay Workflow Membrane_Prep Membrane Preparation (with opioid receptors) Incubation Incubation: Membranes + GDP + [35S]GTPγS + This compound (variable conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (separates bound from free [35S]GTPγS) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting (measures G-protein activation) Washing->Counting Analysis Data Analysis (EC50 and Emax determination) Counting->Analysis

[35S]GTPγS Binding Assay Workflow

References

A Comparative Guide: Deltorphin I vs. DAMGO in Opioid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of opioid research, the precise targeting of receptor subtypes is paramount for elucidating physiological functions and developing novel therapeutics with improved side-effect profiles. This guide provides a detailed, data-driven comparison of two cornerstone peptide agonists: Deltorphin I, a highly selective delta-opioid receptor (DOR) agonist, and [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO), a canonical mu-opioid receptor (MOR) agonist. Their distinct selectivity profiles make them invaluable tools for dissecting the roles of MOR and DOR signaling.

Quantitative Comparison of Receptor Binding and Function

The selectivity of this compound and DAMGO is quantified through binding affinity (Ki) and functional potency (EC50) at both mu and delta opioid receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively. The selectivity ratio, calculated by dividing the Ki or EC50 at the less-preferred receptor by the value at the preferred receptor, provides a numerical representation of this preference.

Radioligand Binding Affinity (Ki)

Binding affinity is a measure of how tightly a ligand binds to a receptor. The data presented below is derived from competitive binding assays where this compound and DAMGO displace radiolabeled ligands from MOR and DOR.

CompoundReceptorKi (nM)Selectivity Ratio (Ki MOR / Ki DOR)Reference
This compound Delta (DOR)~0.5 (K D)\multirow{2}{}{~1388}[1]
Mu (MOR)Not explicitly stated, but high[1]
DAMGO Mu (MOR)1.23\multirow{2}{}{~0.002 (Calculated from ~500-fold MOR selectivity)}[2]
Delta (DOR)~615 (Estimated from ~500-fold selectivity)[2]

Note: The Ki for this compound at the mu receptor and for DAMGO at the delta receptor are not always directly reported in the same study. The selectivity ratio is often the primary reported value. The values presented here are based on available data and estimations from reported selectivity.

Functional Potency (EC50) in [³⁵S]GTPγS Binding Assays

Functional assays, such as the [³⁵S]GTPγS binding assay, measure the ability of an agonist to activate the G-protein signaling cascade upon binding to the receptor. A lower EC50 value indicates greater potency in eliciting a functional response.

CompoundReceptorEC50 (nM)EfficacyReference
This compound Delta (DOR)Data not readily available in comparable studiesFull Agonist
Mu (MOR)Data not readily available in comparable studiesVery Low/No Activity
DAMGO Mu (MOR)45Full Agonist[3]
Delta (DOR)No appreciable effect up to 10 µMNo Activity[3]

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the binding affinity and functional potency of opioid ligands.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

a. Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human mu-opioid receptor (hMOR) or delta-opioid receptor (hDOR).

  • Radioligand: [³H]DAMGO for MOR or a delta-selective radioligand like [³H]Naltrindole for DOR.

  • Test Compounds: this compound and DAMGO.

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).

  • Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.

b. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or DAMGO).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures G-protein activation following receptor stimulation by an agonist.

a. Materials:

  • Receptor Source: Cell membranes from hMOR or hDOR expressing cells.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test Compounds: this compound and DAMGO.

  • Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine diphosphate, to be added to the assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

  • Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.

b. Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the agonist (this compound or DAMGO) in the assay buffer containing GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation).

Visualizing Signaling and Experimental Workflows

Opioid Receptor Signaling Pathway

Both MOR and DOR are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (this compound or DAMGO) Receptor Opioid Receptor (DOR or MOR) Agonist->Receptor Binds G_Protein Gi/o Protein (Inactive) Receptor->G_Protein Activates G_Protein_Active Gi/o Protein (Active) G_Protein->G_Protein_Active GDP -> GTP G_alpha Gαi/o-GTP G_Protein_Active->G_alpha Dissociates G_beta_gamma Gβγ G_Protein_Active->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP ATP ATP ATP->cAMP AC action

Caption: Canonical Gi/o-coupled signaling pathway for opioid receptors.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound or DAMGO involves a series of standardized laboratory procedures, from preparing the biological material to analyzing the final data.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293) Expressing hMOR or hDOR Membrane_Prep Cell Lysis & Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay (Competition with [3H]Ligand) Membrane_Prep->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Measures G-protein activation) Membrane_Prep->Functional_Assay Filtration Separation of Bound/ Free Radioligand Binding_Assay->Filtration Functional_Assay->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/EC50 & Ki Calculation) Counting->Data_Analysis

Caption: Workflow for receptor binding and functional assays.

Conclusion

The experimental data unequivocally demonstrates the profound selectivity of this compound for the delta-opioid receptor and DAMGO for the mu-opioid receptor. This compound exhibits exceptionally high affinity for DOR with minimal interaction at the MOR, as evidenced by its large selectivity ratio[1]. Conversely, DAMGO binds with high affinity to MOR and shows significantly weaker affinity for DOR, making it a reliable tool for studying MOR-mediated effects[2]. This high degree of selectivity is crucial for researchers to confidently attribute observed physiological or cellular effects to the activation of a specific opioid receptor subtype, thereby advancing our understanding of opioid pharmacology and aiding in the development of more targeted and safer analgesics.

References

Deltorphin I Demonstrates Superior Binding Affinity for the Delta-Opioid Receptor Over Endogenous Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of binding affinities and signaling pathways reveals Deltorphin I as a significantly more potent and selective ligand for the delta-opioid receptor (DOR) compared to the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. This guide provides a detailed comparison supported by experimental data, protocols, and pathway visualizations for researchers in pharmacology and drug development.

This compound, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, exhibits a remarkably high affinity and selectivity for the delta-opioid receptor.[1][2][3] In contrast, the endogenous pentapeptides Met-enkephalin and Leu-enkephalin, while playing crucial roles in pain modulation, show a comparatively lower affinity for the DOR. This significant difference in binding affinity underscores the potential of this compound and its analogues as powerful tools for studying DOR function and as templates for the development of novel therapeutics.

Comparative Binding Affinity Data

Competitive radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and its binding is competed off by increasing concentrations of an unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the inhibitory potencies (IC50) of this compound, Met-enkephalin, and Leu-enkephalin in competing for the binding of a radiolabeled this compound analog to the delta-opioid receptor in rat brain membranes.

LigandIC50 (nM) for δ-Opioid Receptor
[D-Ala2]this compound0.24
[Met]Enkephalin205
[Leu]Enkephalin140

Data from Erspamer et al., 1989, reporting inhibitory potencies against the specific binding of 0.2 nM [3H][D-Ala2]this compound at the δ-site in rat brain membranes.

As the data clearly indicates, [D-Ala2]this compound has an IC50 value in the sub-nanomolar range, demonstrating a binding affinity that is approximately 583 to 854 times higher than that of Leu-enkephalin and Met-enkephalin, respectively. Another study reports a dissociation constant (KD) of 0.5 nM for [125I][D-Ala2]deltorphin-I binding to delta-opioid receptors in mouse brain membrane preparations, further confirming its high affinity.[4] For comparison, a separate study found the Ki value for Leu-enkephalin binding to the delta-opioid receptor to be 1.26 nM.[5]

cluster_ligands Ligands cluster_receptor Receptor Deltorphin_I This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_I->DOR High Affinity (IC50 ≈ 0.24 nM) Enkephalins Endogenous Enkephalins Enkephalins->DOR Lower Affinity (IC50 = 140-205 nM)

Figure 1: A diagram illustrating the comparative binding affinities.

Experimental Protocols: Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of unlabeled ligands for the delta-opioid receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the delta-opioid receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled ligand with high affinity for the DOR (e.g., [3H]diprenorphine or a radiolabeled deltorphin analog).

    • Increasing concentrations of the unlabeled competitor ligand (this compound, Met-enkephalin, or Leu-enkephalin).

    • The membrane preparation.

  • To determine non-specific binding, a separate set of tubes contains a high concentration of a non-radiolabeled, high-affinity ligand to saturate all specific binding sites.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the competitor ligand.

  • The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup: - Radioligand - Competitor Ligand - Membranes mem_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50/Ki Determination) quantification->data_analysis end End data_analysis->end

Figure 2: Workflow of a competitive radioligand binding assay.

Downstream Signaling Pathways of the Delta-Opioid Receptor

Upon agonist binding, the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of an inhibitory G-protein (Gαi/o).

Canonical G-protein Signaling: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunit, which dissociates from the Gα subunit upon receptor activation, can also directly modulate ion channels, leading to an increase in potassium conductance (hyperpolarization) and a decrease in calcium influx, which collectively reduce neuronal excitability.

MAPK/ERK Signaling Pathway: In addition to the canonical pathway, DOR activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through several mechanisms:

  • Gβγ-mediated activation: The Gβγ subunits can activate downstream effectors that lead to the activation of the Ras/Raf/MEK/ERK cascade.

  • Receptor Tyrosine Kinase (RTK) Transactivation: DOR activation can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), in an integrin-dependent manner. This process often involves the activation of phospholipase C (PLC) and protein kinase C (PKC).[6]

  • β-Arrestin-mediated signaling: In the context of receptor heterodimerization (e.g., with the mu-opioid receptor), β-arrestin2 can be recruited to the receptor complex, leading to ERK activation.[7]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound / Enkephalins DOR DOR Agonist->DOR G_protein Gαiβγ DOR->G_protein Activation Integrin Integrin DOR->Integrin via Gβγ? G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC PLC PKC PKC PLC->PKC Activation EGFR EGFR Ras Ras EGFR->Ras Activation Integrin->EGFR Transactivation G_alpha->AC Inhibition G_beta_gamma->PLC Activation PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Raf Raf PKC->Raf Activation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Figure 3: Downstream signaling pathways of the delta-opioid receptor.

References

A Head-to-Head Comparison of Deltorphin I and Endomorphins in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Deltorphin I and the endomorphin peptides (Endomorphin-1 and Endomorphin-2), focusing on their performance in preclinical pain models. This compound is a naturally occurring, highly selective delta-opioid receptor (δOR) agonist, while the endomorphins are endogenous peptides with high affinity and selectivity for the mu-opioid receptor (μOR).[1][2] Understanding their distinct pharmacological profiles is crucial for the development of targeted analgesic therapies.

Receptor Binding Affinity & Selectivity

The fundamental difference between this compound and the endomorphins lies in their affinity for different opioid receptor subtypes. Endomorphin-1 and Endomorphin-2 are among the most selective endogenous ligands for the μ-opioid receptor.[3][4] In contrast, this compound is exceptionally selective for the δ-opioid receptor.[2][5] This selectivity dictates their mechanism of action and potential therapeutic profiles.

PeptideReceptor SubtypeBinding Affinity (Ki or Kd in nM)Selectivity RatioSource
This compound δ (delta)0.5 (K D)μ/δ = 1388[5]
μ (mu)High (implied by ratio)
Endomorphin-1 μ (mu)0.4μ/δ = 4000; μ/κ = 15000[1]
δ (delta)>500[6]
κ (kappa)>500[6]
Endomorphin-2 μ (mu)1.77 (K d)Highly selective for μ[4][7]
δ (delta)>500[6]
κ (kappa)>500[6]

In Vivo Analgesic Potency in Pain Models

The antinociceptive properties of these peptides are typically evaluated using thermal pain models such as the tail-flick and hot-plate tests in rodents. Following intracerebroventricular (i.c.v.) administration to bypass the blood-brain barrier, both classes of peptides produce potent, dose-dependent analgesia.[8][9] However, their relative potencies can differ.

One comparative study in mice demonstrated that Endomorphin-1 is more potent than Endomorphin-2 in producing analgesia in both tail-flick and hot-plate tests.[9] While direct comparative studies including this compound are scarce, data shows it also produces robust analgesia.[10]

PeptidePain ModelAdministrationAnalgesic Potency (ED₅₀)Animal ModelSource
Endomorphin-1 Tail-Flick Testi.c.v.6.16 nMMouse[11]
Endomorphin-1 Tail-Flick & Hot-Platei.c.v.3.3x more potent than EM-2 (Tail-Flick); 2.4x more potent than EM-2 (Hot-Plate)Mouse[9]
Endomorphin-2 Tail-Flick & Hot-Platei.c.v.-Mouse[9]
This compound Tail-Flick Testi.c.v.Produced significant analgesia at 20 μ g/mouse Mouse[10]

Note: Direct comparison of ED₅₀ values across different studies should be done with caution due to variations in experimental protocols.

Signaling Pathways

Both this compound and endomorphins exert their effects by activating G-protein-coupled receptors (GPCRs). As opioid receptors, they couple to inhibitory G proteins (Gi/o). Activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

The canonical pathway involves:

  • Agonist Binding : The peptide binds to its specific opioid receptor (μOR for endomorphins, δOR for this compound).

  • G-Protein Activation : The receptor activates a coupled heterotrimeric Gi/o protein, causing the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

  • Downstream Effects :

    • The activated Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

It is noteworthy that Endomorphin-1 and Endomorphin-2 can differ in the specific G-protein alpha subunits they activate to produce antinociception.[12]

Opioid_Signaling_Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μOR or δOR) G_Protein α β γ Opioid_Receptor->G_Protein:f0 Activates G_alpha α-GTP G_betagamma βγ AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP K_Channel K+ Channel (GIRK) K_efflux Efflux (Hyperpolarization) K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx Influx Blocked Ca_Channel->Ca_influx Ligand This compound or Endomorphin Ligand->Opioid_Receptor Binds ATP ATP ATP->AC K_ion K+ K_ion->K_Channel Ca_ion Ca2+ Ca_ion->Ca_Channel G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits

Caption: Opioid receptor signaling cascade via Gi/o protein activation.

Experimental Methodologies

Standardized protocols are essential for the reliable assessment of analgesic compounds. Below are detailed methodologies for two common thermal nociception assays.

Hot-Plate Test

This test measures the response latency to a thermal stimulus, integrating supraspinal (brain-level) pathways.

Protocol:

  • Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to confine the animal.

  • Acclimation: Acclimate animals (typically mice or rats) to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Measurement: Gently place each animal on the hot plate, which is maintained at a constant, noxious temperature (e.g., 52-55°C).

  • Observation: Start a timer immediately. Observe the animal for nocifensive behaviors, such as licking a hind paw, flicking a paw, or jumping. The time (latency) until the first definitive pain response is recorded.

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond by this time, it is removed, and the cut-off time is recorded.

  • Drug Administration: Administer the test compound (e.g., this compound or endomorphin) via the desired route (e.g., i.c.v.).

  • Post-Treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency as described above.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test

This test measures a spinal reflex to a thermal stimulus, making it suitable for assessing spinally-mediated analgesia.

Protocol:

  • Apparatus: A tail-flick apparatus that focuses a high-intensity light beam or radiant heat source onto the ventral surface of the animal's tail.

  • Restraint and Acclimation: Gently restrain the animal (mouse or rat) in a suitable holder, allowing the tail to be exposed. Allow the animal to acclimate to the restrainer before testing.

  • Baseline Measurement: Position the animal's tail over the heat source. Activate the heat source, which simultaneously starts a timer.

  • Observation: The latency is the time it takes for the animal to flick its tail away from the heat stimulus. The apparatus automatically detects the flick and stops the timer.

  • Cut-off Time: A cut-off time (typically 10-12 seconds) is preset to avoid tissue damage.

  • Drug Administration: Administer the test compound.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after administration.

  • Data Analysis: Data are analyzed similarly to the hot-plate test, often using the %MPE formula to determine the level of analgesia.

Experimental_Workflow cluster_pre Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_post Phase 3: Analysis A1 Animal Acclimation (e.g., 60 min) A2 Baseline Nociceptive Test (Hot-Plate or Tail-Flick) A1->A2 A3 Group Assignment (Vehicle vs. Drug Groups) A2->A3 B1 Drug Administration (e.g., this compound, Endomorphin) via desired route (i.c.v., i.v.) A3->B1 B2 Post-Treatment Nociceptive Testing (at timed intervals, e.g., 15, 30, 60 min) B1->B2 C1 Data Recording (Response Latencies) B2->C1 C2 Calculate %MPE or other metrics C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3 C4 Generate Dose-Response Curve & Determine ED₅₀ C3->C4

Caption: Standard workflow for in vivo analgesic testing in rodents.

Summary

The primary distinction between this compound and the endomorphins is their receptor selectivity, which is the key determinant of their pharmacological effects.

  • This compound : A highly potent and selective δ-opioid receptor agonist . Its analgesic effects are mediated through the δOR, a target of significant interest for developing analgesics with potentially fewer μOR-related side effects (like respiratory depression and high abuse liability).

  • Endomorphins (1 & 2) : The most selective endogenous ligands for the μ-opioid receptor . They produce powerful analgesia through the same primary receptor target as morphine.[3] Endomorphin-1 generally appears more potent than Endomorphin-2 in preclinical models.[9]

This head-to-head comparison underscores the distinct roles these peptides play in nociceptive processing. While endomorphins validate the μOR as a powerful analgesic target, this compound highlights the therapeutic potential of selectively targeting the δOR system for pain management. Further research with direct, side-by-side comparisons under identical conditions is needed to fully elucidate their relative therapeutic indices.

References

A Comparative Guide to the Functional Consequences of Deltorphin I Versus Other Synthetic Delta-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional consequences of the naturally derived peptide agonist, Deltorphin I, against other synthetic delta-opioid receptor (DOR) agonists. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in the field of opioid pharmacology and drug development.

Introduction to Delta-Opioid Receptor Agonists

The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists like morphine. DOR activation has been shown to produce potent antinociception, particularly in models of chronic pain, and may also have antidepressant and anxiolytic effects. This compound, a heptapeptide originally isolated from the skin of frogs of the Phyllomedusa genus, is a highly potent and selective DOR agonist.[1] It serves as a valuable research tool and a lead compound for the design of new therapeutics.

A variety of synthetic DOR agonists have been developed, broadly categorized into peptidic and non-peptidic compounds. Understanding the distinct functional consequences of these different agonists is crucial for advancing drug discovery efforts. This guide focuses on comparing this compound with prominent synthetic agonists such as [D-Penicillamine(2,5)]-enkephalin (DPDPE), SNC80, and TAN-67.

Signaling Pathways of the Delta-Opioid Receptor

Upon agonist binding, the DOR initiates intracellular signaling cascades primarily through two pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. The balance between these pathways, a concept known as "biased agonism," can significantly influence the overall pharmacological effect of an agonist.

  • G Protein-Dependent Signaling: Activation of the DOR leads to the coupling of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels. These actions contribute to the analgesic effects of DOR agonists.

  • β-Arrestin-Mediated Signaling: Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the DOR. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestins can act as scaffolding proteins to initiate G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. β-arrestin recruitment is also critically involved in receptor internalization (endocytosis).[2][3]

The differential activation of these pathways by various agonists can lead to distinct physiological outcomes. For instance, it has been hypothesized that G protein signaling is primarily responsible for the therapeutic analgesic effects, while β-arrestin recruitment may be associated with adverse effects like tolerance development and seizures.[4]

DOR_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Effects DOR DOR G_protein Gi/o Protein DOR->G_protein Activation GRK GRK DOR->GRK Phosphorylation beta_arrestin β-Arrestin DOR->beta_arrestin Recruitment Agonist Agonist Agonist->DOR Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP GRK->DOR Desensitization Desensitization beta_arrestin->Desensitization Internalization Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK Analgesia Analgesia cAMP->Analgesia

DOR Signaling Pathways

Data Presentation: Comparative Performance of DOR Ligands

The following tables summarize the quantitative data for this compound and other synthetic DOR agonists from various in vitro functional assays. It is important to note that absolute values can vary between studies due to different experimental conditions. Therefore, the relative potencies and efficacies within a single study are the most reliable for comparison.

Table 1: Comparative Binding Affinity (Ki) at the Delta-Opioid Receptor

AgonistKi (nM)Receptor SourceRadioligandReference
This compound 0.5Mouse Brain[125I][D-Ala2]deltorphin-I[5]
DPDPE 1.1 - 8.0Various[3H]DPDPE[6]
SNC80 1.3Human DOR (HEK293 cells)[3H]DPDPE[7]
TAN-67 0.8 - 2.5Rat Brain[3H]Naltrindole[6]

Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) in GTPγS Binding Assays

AgonistEC50 (nM)Emax (% of baseline)Cell/Tissue TypeReference
This compound 1.2~250Rat Brain[8]
DPDPE 8.0~150HEK293-DOR[9]
SNC80 5.0~200HEK293-DOR[9]
TAN-67 3.5~180Rat Brain[6]

Table 3: Comparative Functional Potency (IC50) in cAMP Accumulation Assays

AgonistIC50 (nM)Cell TypeReference
This compound 0.3SK-N-BE[10]
DPDPE 8.0HEK293-DOR[9]
SNC80 5.0HEK293-DOR[9]

Functional Consequences and In Vivo Effects

The differences observed in in vitro assays often translate to distinct in vivo pharmacological profiles.

  • Analgesia: this compound, DPDPE, and SNC80 all produce robust antinociception in various animal models of pain. However, the nature and duration of their analgesic effects can differ.

  • Tolerance: A significant challenge with opioid analgesics is the development of tolerance with chronic use. Studies have shown that the high-internalizing agonist SNC80 tends to induce rapid analgesic tolerance.[11][12][13] In contrast, some peptidic agonists like DPDPE, which may recycle more readily to the cell surface after internalization, show a reduced propensity for acute tolerance development.[8][9] The differential recruitment of β-arrestin isoforms appears to play a crucial role in these tolerance mechanisms.[14][15]

  • Seizurogenic Potential: A major limiting factor for the clinical development of some non-peptidic DOR agonists, such as SNC80, is their pro-convulsant activity at higher doses.[13] Peptidic agonists like this compound and DPDPE are generally reported to have a lower seizure liability.[6] This difference is thought to be related to biased agonism, with strong β-arrestin recruitment by some non-peptide agonists being implicated in their convulsant effects.[4]

  • Other CNS Effects: DOR agonists have also been investigated for their effects on mood and motivation. For instance, in ethanol-drinking rats, intra-VTA administration of this compound, but not DPDPE, induced conditioned place preference, suggesting different roles for DOR subtypes in reward processing.[16] SNC80 has been shown to enhance amphetamine-mediated dopamine efflux in the striatum, an effect that is blocked by a DOR antagonist.[17]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize DOR agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the DOR.

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from DOR-expressing cells or brain tissue) B Incubate Membranes with Radioligand (e.g., [3H]DPDPE) and varying concentrations of Test Agonist A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing DOR in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a DOR-selective radioligand (e.g., [3H]DPDPE) and a range of concentrations of the unlabeled test agonist (e.g., this compound).

  • Separation: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test agonist concentration to determine the IC50 value (the concentration of agonist that inhibits 50% of the specific radioligand binding). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist and is used to determine its potency (EC50) and efficacy (Emax).

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Incubate the membranes with varying concentrations of the test agonist in the presence of GDP and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Separation: Terminate the reaction and separate the membrane-bound [35S]GTPγS by filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.

cAMP Accumulation Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

Protocol:

  • Cell Culture: Use cells stably or transiently expressing the DOR.

  • Stimulation: Pre-treat the cells with an adenylyl cyclase stimulator (e.g., forskolin) to elevate intracellular cAMP levels.

  • Agonist Treatment: Add varying concentrations of the test agonist and incubate.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the IC50 value.

In Vivo Analgesic Tolerance Protocol

This protocol is used to assess the development of tolerance to the analgesic effects of DOR agonists in rodents.[10][17][18]

Analgesic_Tolerance_Workflow A Baseline Nociceptive Testing (e.g., tail-flick, hot plate) B Chronic Agonist Administration (e.g., twice daily injections for 7 days) A->B C Post-Chronic Nociceptive Testing (measure analgesic response to acute agonist challenge) B->C D Data Analysis: Compare analgesic effect before and after chronic treatment C->D

In Vivo Analgesic Tolerance Workflow

Protocol:

  • Baseline Assessment: Measure the baseline nociceptive threshold of the animals using a standardized pain assay (e.g., tail-flick test, hot plate test).

  • Chronic Treatment: Administer the test agonist (e.g., this compound or SNC80) repeatedly over several days (e.g., twice daily injections for 7 days).

  • Tolerance Assessment: After the chronic treatment period, challenge the animals with an acute dose of the same agonist and measure the analgesic response.

  • Data Analysis: Compare the magnitude of the analgesic effect after chronic treatment to the initial analgesic effect. A significant reduction in the analgesic response indicates the development of tolerance.

Conclusion

This compound remains a cornerstone for delta-opioid receptor research due to its high potency and selectivity. Comparative analysis with synthetic agonists reveals crucial differences in their functional consequences, driven by factors such as their chemical nature (peptidic vs. non-peptidic) and their propensity to induce biased signaling. Non-peptidic agonists like SNC80 often exhibit strong β-arrestin recruitment, which is associated with rapid tolerance and potential for seizures. In contrast, peptidic agonists like this compound and DPDPE may display a more favorable profile with reduced tolerance liability. A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of safer and more effective DOR-targeted therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Deltorphin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring rigorous safety protocols and proper chemical handling is fundamental. This guide delivers crucial, immediate safety and logistical information for the proper disposal of Deltorphin I, a potent and selective δ-opioid receptor agonist. Adherence to these procedures is vital for protecting laboratory personnel and the environment.

This compound is a powerful peptide-based opioid, and its handling and disposal require a conservative approach that aligns with best practices for potent pharmaceutical compounds and research chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: In case of dust formation from the lyophilized powder, use a dust respirator.

In the event of accidental exposure, follow these first-aid measures immediately[1]:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing instantly. Wash the affected area with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.

Disposal of this compound

For cleaning equipment and surfaces contaminated with this compound, a two-step decontamination process is recommended[3]:

  • Enzymatic Cleaner: Use a potent enzymatic detergent, such as SBCleaner at 1% (m/v), to break down the peptide. This can be poured directly on surfaces or used to soak contaminated labware. For more critical applications, an ultrasonic cleaner with the enzymatic solution can be used.

  • Sodium Hypochlorite: Following the enzymatic cleaning, use a 6% sodium hypochlorite solution (bleach) to ensure complete decontamination. Rinse thoroughly with water as the final step.

Small Quantities (e.g., rinsing of glassware):

  • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect the solvent rinsate in a properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used[2].

Bulk Quantities (expired or unused):

  • Do not dispose of down the drain or in regular trash[2].

  • The primary and recommended method is to arrange for disposal through a licensed hazardous waste disposal service.

  • If a hazardous waste service is not immediately available and institutional Environmental Health and Safety (EHS) guidelines permit, the following procedure for non-DEA controlled research compounds can be considered[2][4]:

    • Mix the this compound (without crushing tablets or capsules if applicable) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.

    • Place this mixture in a sealed plastic bag or container to prevent leakage.

    • Dispose of the sealed container in the household or laboratory trash.

    • For the original container, ensure all personal or sensitive information on the label is scratched out before recycling or disposing of it.

Data Presentation

The following table summarizes the key properties of this compound.

PropertyValue
Chemical Name [D-Ala2]-Deltorphin I
Synonyms Deltorphin C, Deltophin 1
CAS Number 122752-15-2[5][6]
Molecular Formula C37H52N8O10[5][6]
Molecular Weight 768.87 g/mol [5]
Purity ≥98%[5]
Appearance White to off-white powder[5]
Solubility Soluble in 20% formic acid (1 mg/mL)[5]
Storage Temperature -20°C[5]

Experimental Protocols & Visualizations

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Disposal assess_quantity Assess Quantity of this compound Waste start->assess_quantity small_quantity Small Residual Quantities assess_quantity->small_quantity bulk_quantity Bulk / Unused Quantities assess_quantity->bulk_quantity rinse_glassware Rinse Glassware 3x with Solvent (e.g., Ethanol) small_quantity->rinse_glassware contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup bulk_quantity->contact_ehs mix_substance Alternative (if permitted by EHS): Mix with unpalatable substance (cat litter, coffee grounds) bulk_quantity->mix_substance If EHS permits alternative collect_rinsate Collect Rinsate in Labeled Hazardous Waste Container rinse_glassware->collect_rinsate collect_rinsate->contact_ehs end End: Disposal Complete contact_ehs->end seal_bag Place mixture in a sealed plastic bag mix_substance->seal_bag trash_disposal Dispose of in regular trash seal_bag->trash_disposal trash_disposal->end

Caption: A workflow diagram illustrating the decision-making process for the disposal of this compound.

This compound Mechanism of Action: δ-Opioid Receptor Signaling

This compound is a potent agonist for the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by the binding of an agonist like this compound.

cluster_cell Cell Membrane DOR δ-Opioid Receptor (DOR) Gi Gi/o Protein DOR->Gi Deltorphin This compound Deltorphin->DOR AC Adenylyl Cyclase Gi->AC Ca_channel Ca2+ Channel Gi->Ca_channel K_channel K+ Channel Gi->K_channel cAMP cAMP AC->cAMP ATP ATP ATP->AC Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release Ca_influx->Neuron K_efflux->Neuron

Caption: The signaling pathway of the δ-opioid receptor activated by this compound.

References

Essential Safety and Operational Guide for Handling Deltorphin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Deltorphin I, a potent and selective δ-opioid receptor agonist. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of experimental protocols.

Personal Protective Equipment (PPE)

Due to its high potency, direct contact with this compound should be strictly avoided. The following PPE is mandatory when handling this peptide in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Prevents dermal absorption. Double gloving is recommended when handling stock solutions.
Eye Protection Safety goggles or a face shield.Protects eyes from splashes of solutions or airborne particles of lyophilized powder.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or P100 respirator.Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[1]

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not perform mouth-to-mouth resuscitation.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Handling and Experimental Workflow

3.1. Reconstitution of Lyophilized Powder

  • Preparation : Before opening the vial, allow it to come to room temperature to prevent moisture condensation.

  • Weighing : If weighing is required, it must be performed in a chemical fume hood with appropriate respiratory protection to avoid inhalation of the powder.

  • Solubilization : Consult the product datasheet for the appropriate solvent. This compound is soluble in 20% formic acid and slightly soluble in DMSO and methanol.[3] Add the solvent to the vial and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.

  • Aliquoting and Storage : To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use vials. Store stock solutions at -20°C or -80°C.

3.2. General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment using this compound.

G prep Preparation of this compound Stock Solution treatment Treatment of Cells with this compound prep->treatment cell_culture Cell Culture (e.g., HEK293, CHO expressing δ-opioid receptor) cell_culture->treatment incubation Incubation (Time and Temperature Dependent) treatment->incubation disposal Waste Disposal treatment->disposal assay Downstream Assay (e.g., cAMP measurement, Western blot for pERK) incubation->assay data_analysis Data Analysis assay->data_analysis assay->disposal

A typical in vitro experimental workflow for this compound.

Disposal Plan

All materials contaminated with this compound, including unused solutions, pipette tips, and cell culture media, must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect unused or expired solid this compound in a clearly labeled, sealed container. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.
Liquid Waste Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1N NaOH or a commercial bleach solution) before standard washing.

Never dispose of this compound waste down the drain or in the regular trash.[2] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent service.[2]

This compound Signaling Pathway

This compound is a potent agonist of the δ-opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Deltorphin_I This compound DOR δ-Opioid Receptor (DOR) Deltorphin_I->DOR Binds to Gi_protein Gi/o Protein DOR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits K_channel K+ Channel Gi_protein->K_channel Activates Ca_channel Ca2+ Channel Gi_protein->Ca_channel Inhibits ERK ERK Gi_protein->ERK Activates (via βγ subunits) cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Analgesia, Neurotransmission Modulation) K_channel->Cellular_Response Ca_channel->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response pERK pERK (Active) ERK->pERK pERK->Cellular_Response

Simplified signaling pathway of this compound via the δ-opioid receptor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.